molecular formula C11H9NO2 B7777102 (Z)-2-Cyano-3-(p-tolyl)acrylic acid

(Z)-2-Cyano-3-(p-tolyl)acrylic acid

Cat. No.: B7777102
M. Wt: 187.19 g/mol
InChI Key: VSMAAVBAABUVMQ-POHAHGRESA-N
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Description

(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-cyano-3-(4-methylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMAAVBAABUVMQ-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: (Z)-2-Cyano-3-(p-tolyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for (Z)-2-Cyano-3-(p-tolyl)acrylic acid is limited in publicly available literature. Much of the following information is based on the known properties of the more common (E)-isomer, general principles of organic chemistry, and data from structurally related compounds.

Core Chemical Properties

This compound, also known as (Z)-α-cyano-p-methylcinnamic acid, is an organic compound featuring a carboxylic acid group, a nitrile group, and a p-tolyl substituent attached to an acrylic acid backbone. The "(Z)" designation indicates that the p-tolyl group and the carboxylic acid group are on the same side of the carbon-carbon double bond.

Physicochemical Data

A summary of the available and estimated physicochemical data for this compound is presented in Table 1. Data for the more widely studied (E)-isomer is included for comparison.

PropertyThis compound(E)-2-Cyano-3-(p-tolyl)acrylic acid
Molecular Formula C₁₁H₉NO₂C₁₁H₉NO₂
Molecular Weight 187.19 g/mol 187.19 g/mol
CAS Number 1424390-73-7 (isomer unspecified)20374-48-5[1][2]
Appearance Likely a solidSolid
Melting Point Not availableData not consistently available
Boiling Point Not availableNot available
Solubility Expected to be soluble in polar organic solventsSoluble in many organic solvents
pKa Estimated to be around 2-3Estimated to be around 2-3

Synthesis and Purification

The primary synthetic route to 2-cyano-3-(p-tolyl)acrylic acid is the Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid.[3][4][5] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[3]

General Experimental Protocol: Knoevenagel Condensation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolualdehyde (1.0 eq) and cyanoacetic acid (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene, or pyridine).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product is then typically acidified with a dilute mineral acid (e.g., 1M HCl) to protonate the carboxylate, leading to the precipitation of the product.

  • Purification: The crude product, which is likely a mixture of (E) and (Z) isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).

Note on Stereoselectivity: The Knoevenagel condensation often favors the formation of the thermodynamically more stable (E)-isomer. To potentially increase the yield of the (Z)-isomer, photochemical isomerization of the (E)-isomer can be explored. This would involve dissolving the (E)-isomer in a suitable solvent and irradiating it with UV light of an appropriate wavelength. The resulting mixture of isomers would then require separation, for example, by column chromatography.

G Synthesis and Purification Workflow reagents p-Tolualdehyde + Cyanoacetic Acid reaction Knoevenagel Condensation (Reflux) reagents->reaction solvent Solvent (e.g., Ethanol) + Catalyst (e.g., Piperidine) solvent->reaction workup Acidic Workup reaction->workup crude_product Crude Product (Mixture of E/Z isomers) workup->crude_product purification Purification crude_product->purification separation Chromatographic Separation crude_product->separation e_isomer (E)-isomer purification->e_isomer photoisomerization Photochemical Isomerization (UV light) e_isomer->photoisomerization z_isomer (Z)-isomer photoisomerization->crude_product Re-equilibration separation->e_isomer separation->z_isomer

Caption: A general workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Data

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the AA'BB' system of the p-substituted benzene ring.

  • Vinylic Proton: A singlet for the vinylic proton. The chemical shift of this proton is a key differentiator between the (Z) and (E) isomers. In the (Z)-isomer, this proton is expected to be shielded compared to the (E)-isomer due to the anisotropic effect of the cis-carboxylic acid group, and thus should appear at a relatively upfield chemical shift.

  • Carboxylic Acid Proton: A broad singlet, typically at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • Methyl Protons: A singlet around δ 2.3-2.5 ppm for the tolyl methyl group.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the range of δ 165-175 ppm for the carboxylic acid carbonyl carbon.

  • Nitrile Carbon: A signal around δ 115-120 ppm for the cyano group carbon.

  • Olefinic Carbons: Two signals for the double bond carbons.

  • Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).

  • Methyl Carbon: A signal around δ 20-25 ppm for the tolyl methyl group.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching.

  • C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹ for the nitrile group.

  • C=C Stretch: An absorption band in the region of 1620-1640 cm⁻¹ for the carbon-carbon double bond.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 187.19). High-resolution mass spectrometry would confirm the elemental composition.

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of CO₂, H₂O, and cleavage of the tolyl group.

Biological Activity and Potential Applications

The biological activities of 2-cyanoacrylic acid derivatives are diverse, with applications ranging from herbicides and antimicrobials to medical tissue adhesives.[6][7][8][9]

Tyrphostin Analogs and Kinase Inhibition

Structurally, this compound shares features with a class of compounds known as tyrphostins , which are known inhibitors of protein tyrosine kinases (PTKs).[10][11][12] For example, Tyrphostin AG17 is a well-studied inhibitor of the epidermal growth factor receptor (EGFR) kinase.[11][12][13] These compounds often feature a substituted benzylidene moiety linked to a malononitrile or cyanoacrylic acid derivative.

The inhibition of PTKs is a key mechanism in the development of anticancer and anti-inflammatory drugs. The general mechanism involves the binding of the inhibitor to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of tyrosine residues on substrate proteins. This blocks the downstream signaling cascades that regulate cell proliferation, differentiation, and survival.

G Representative EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Response Inhibitor This compound (Tyrphostin Analog) Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: A simplified diagram of the EGFR signaling pathway, a potential target for tyrphostin-like compounds.

Stability and Reactivity

  • Polymerization: Like other acrylic acid derivatives, this compound may be susceptible to polymerization, especially at elevated temperatures or in the presence of initiators.[14]

  • Isomerization: The (Z)-isomer is generally less thermodynamically stable than the (E)-isomer and may convert to the (E)-form upon heating or exposure to acidic or basic conditions.

  • Decarboxylation: At high temperatures, decarboxylation may occur.

  • Reactivity of Functional Groups: The carboxylic acid and nitrile groups can undergo their characteristic chemical transformations.

Conclusion

This compound is a compound of interest due to its structural similarity to biologically active molecules like tyrphostins. While specific experimental data for this isomer is not abundant, its properties can be inferred from related compounds. The Knoevenagel condensation provides a viable synthetic route, although achieving high selectivity for the (Z)-isomer may require specialized conditions or post-synthesis isomerization. Further research is needed to fully characterize this compound and explore its potential applications, particularly in the area of kinase inhibition for drug development.

References

Technical Guide: Synthesis and Characterization of (Z)-2-Cyano-3-(p-tolyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (Z)-2-Cyano-3-(p-tolyl)acrylic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details the synthetic protocol, purification methods, and comprehensive characterization data.

Introduction

This compound is an α,β-unsaturated carboxylic acid derivative. The presence of the cyano and carboxylic acid functionalities, along with the p-tolyl group, makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential biological activities. The specific (Z)-stereochemistry of the double bond is a critical feature that can significantly influence the biological and pharmacological properties of its derivatives. This guide focuses on the selective synthesis and rigorous characterization of the (Z)-isomer.

Synthesis of this compound

The synthesis of this compound is achieved via the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, cyanoacetic acid, with a carbonyl compound, p-tolualdehyde. The stereochemical outcome of the Knoevenagel condensation can be influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature. For the synthesis of the (Z)-isomer, specific conditions are required to favor its formation and subsequent isolation.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product p_tolualdehyde p-Tolualdehyde catalyst Piperidine (catalyst) cyanoacetic_acid Cyanoacetic Acid product This compound catalyst->product solvent Ethanol temperature Reflux G cluster_workflow Synthesis Workflow start Start: p-Tolualdehyde & Cyanoacetic Acid dissolve Dissolve in Ethanol start->dissolve add_catalyst Add Piperidine Catalyst dissolve->add_catalyst reflux Reflux (4-6 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with 10% HCl cool->acidify precipitate Precipitation of Product acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize product Pure this compound recrystallize->product G cluster_mechanism Reaction Mechanism step1 1. Deprotonation of Cyanoacetic Acid by Piperidine to form an Enolate step2 2. Nucleophilic Attack of the Enolate on the Carbonyl Carbon of p-Tolualdehyde step1->step2 step3 3. Protonation of the resulting Alkoxide step2->step3 step4 4. Dehydration to form the α,β-unsaturated product step3->step4 step5 5. Equilibration to the more stable (Z)-isomer step4->step5

Technical Guide: Spectroscopic and Synthetic Profile of (Z)-2-Cyano-3-(p-tolyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed experimental protocol for the synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid. Due to the limited availability of direct experimental data for the (Z)-isomer, this guide leverages established principles and data from analogous compounds to present a predictive yet scientifically grounded profile.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its structural analogue, (E)-2-Cyano-3-(p-tolyl)acrylic acid, and other related cyanoacrylic acid derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH10.0 - 12.0broad singlet-
Olefinic-H~7.5singlet-
Aromatic-H (ortho to acrylic)~7.8doublet~8.0
Aromatic-H (meta to acrylic)~7.3doublet~8.0
-CH₃~2.4singlet-

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
-COOH~165
C=C (olefinic, Cα)~105
C=C (olefinic, Cβ)~150
-CN~115
Aromatic C (quaternary, C1)~130
Aromatic C (CH, C2/C6)~131
Aromatic C (CH, C3/C5)~130
Aromatic C (quaternary, C4)~143
-CH₃~22

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)Strong
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aliphatic)2950 - 2850Medium
C≡N stretch (Nitrile)~2220Strong
C=O stretch (Carboxylic Acid)~1710Strong
C=C stretch (Olefinic)~1630Medium
C=C stretch (Aromatic)~1600, ~1490Medium

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺187.06
[M-OH]⁺170.06
[M-COOH]⁺142.07

Table 5: Predicted UV-Vis Spectroscopic Data (in Ethanol)

TransitionPredicted λmax (nm)
π → π*~280-290

It is important to note that the UV-Vis absorption maximum for (Z)-isomers of cinnamic acid derivatives is typically blue-shifted (occurs at a shorter wavelength) compared to the corresponding (E)-isomers due to steric hindrance that reduces planarity and conjugation.

Experimental Protocol: Synthesis via Knoevenagel Condensation

The synthesis of this compound can be achieved through a Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid. The (Z)-isomer is often a minor product, and specific reaction conditions or subsequent isomerization steps may be required to enhance its yield.

Materials:

  • p-Tolualdehyde

  • Cyanoacetic acid

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolualdehyde (1 equivalent) and cyanoacetic acid (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add distilled water to the mixture until a precipitate forms.

  • Acidify the mixture to a pH of approximately 2-3 with dilute hydrochloric acid to ensure the precipitation of the carboxylic acid.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • The crude product will likely be a mixture of (E) and (Z) isomers. Purification and separation of the (Z)-isomer can be achieved by fractional crystallization or column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization Reactants p-Tolualdehyde + Cyanoacetic Acid Reaction Knoevenagel Condensation (Piperidine, Ethanol, Reflux) Reactants->Reaction Workup Acidification & Precipitation Reaction->Workup Crude_Product Crude Product (E/Z Mixture) Workup->Crude_Product Purification Fractional Crystallization or Column Chromatography Crude_Product->Purification Z_Isomer This compound Purification->Z_Isomer NMR NMR Spectroscopy (¹H, ¹³C) Z_Isomer->NMR IR IR Spectroscopy Z_Isomer->IR MS Mass Spectrometry Z_Isomer->MS UV_Vis UV-Vis Spectroscopy Z_Isomer->UV_Vis

Synthesis and Characterization Workflow

Biological Activity Context

While specific signaling pathways for this compound are not documented, the broader class of cyanoacrylates has been investigated for various biological activities. These include herbicidal, fungicidal, and antitumor properties[1]. Some cyanoacrylate derivatives are also used as tissue adhesives in medical applications, where their biocompatibility and degradation products are of key interest[2]. The biological effects are highly dependent on the specific chemical structure. Further research is required to elucidate any specific biological roles or mechanisms of action for this compound.

References

Biological Activity of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of (Z)-2-Cyano-3-(p-tolyl)acrylic acid derivatives. The document focuses on their antimicrobial properties, presenting available quantitative data, detailed experimental methodologies, and the synthetic pathways employed for their preparation.

Executive Summary

This compound derivatives represent a class of organic compounds with demonstrated biological activities. Research has particularly highlighted their potential as antimicrobial agents. Structurally, these compounds belong to the broader family of α,β-unsaturated carbonyl compounds, which are known for their reactivity and diverse pharmacological effects. The key structural features include a cyano group and a p-tolyl group attached to an acrylic acid backbone. This guide synthesizes the current knowledge on these derivatives, with a focus on their antimicrobial efficacy.

Quantitative Biological Data

The antimicrobial activity of this compound derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The primary measure of efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below is for a series of 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives, which are structurally related to the core topic and provide the most relevant available data.

Table 1: Antimicrobial Activity (MIC) of this compound Derivatives

CompoundTarget OrganismTypeMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
5g Staphylococcus aureusGram-positive Bacteria100Ampicillin100
5h Staphylococcus aureusGram-positive Bacteria100Ampicillin100
5g Bacillus subtilisGram-positive Bacteria100Ampicillin100
5h Bacillus subtilisGram-positive Bacteria100Ampicillin100
5e Pseudomonas aeruginosaGram-negative BacteriaModerately EffectiveStreptomycin50
5g Pseudomonas aeruginosaGram-negative BacteriaModerately EffectiveStreptomycin50
5e Escherichia coliGram-negative BacteriaModerately EffectiveStreptomycin50
5g Escherichia coliGram-negative BacteriaModerately EffectiveStreptomycin50
5e Fungal StrainsFungi100Nystatin100

*Note: The source describes the activity as "moderately effective" in comparison to the standard, without providing a precise MIC value.[1]

Experimental Protocols

The following protocols are standard methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis: Knoevenagel Condensation

The synthesis of this compound and its derivatives is typically achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (e.g., 2-cyanoacetamide) with a carbonyl compound (p-tolualdehyde).

General Procedure:

  • Equimolar amounts of p-tolualdehyde and a 2-cyanoacetic acid derivative (e.g., 2-cyanoacetamide) are dissolved in a suitable solvent, such as methanol or ethanol.

  • A catalytic amount of a weak base, commonly piperidine, is added to the reaction mixture.

  • The mixture is refluxed for a specified period, typically several hours, while the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield the final this compound derivative.

G p_tolualdehyde p-Tolualdehyde intermediate Intermediate Adduct p_tolualdehyde->intermediate cyanoacetamide 2-Cyanoacetamide cyanoacetamide->intermediate base Base (e.g., Piperidine) base->intermediate product (Z)-2-Cyano-3-(p-tolyl)acrylamide intermediate->product water Water intermediate->water

Caption: Knoevenagel condensation for synthesis.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standard and widely accepted technique in microbiology.

Procedure:

  • Preparation of Stock Solutions: The test compounds and standard antimicrobial agents are dissolved in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.

  • Serial Dilutions: A series of two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate containing a sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: The test microorganisms are cultured overnight, and the suspension is adjusted to a standardized concentration (typically 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G start Prepare compound dilutions in 96-well plate prep_inoculum Prepare standardized microbial inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate incubate Incubate plate under optimal conditions inoculate->incubate read_results Observe for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination.

Potential Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound derivatives have not been extensively elucidated in the available scientific literature. However, based on the known mechanisms of other cyanoacrylate compounds, a potential mode of action can be proposed.

Many α,β-unsaturated carbonyl compounds, including cyanoacrylates, are known to be Michael acceptors. This chemical property allows them to react with nucleophiles, such as the thiol groups of cysteine residues in proteins. By forming covalent adducts with key enzymes or proteins in microorganisms, they can disrupt essential cellular processes.

A plausible mechanism of antimicrobial action for these derivatives could involve the inhibition of crucial bacterial enzymes, leading to the disruption of metabolic pathways or cell wall synthesis. For instance, some studies on other cyanoacrylate derivatives suggest that they can induce the production of reactive oxygen species (ROS) in bacteria, leading to oxidative stress and cell death.[2]

It is important to note that this proposed mechanism is speculative for the specific this compound derivatives and requires further experimental validation.

G compound This compound derivative michael_addition Michael Addition Reaction compound->michael_addition inhibition Enzyme Inhibition / Protein Dysfunction michael_addition->inhibition protein_target Bacterial Protein (e.g., enzyme with Cysteine residue) protein_target->michael_addition disruption Disruption of Cellular Processes inhibition->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: Proposed mechanism of antimicrobial action.

Conclusion and Future Directions

This compound derivatives have demonstrated promising antimicrobial activity, with some compounds showing efficacy comparable to standard antibiotics against Gram-positive bacteria and fungi. The synthetic route via Knoevenagel condensation is well-established and allows for the generation of a diverse range of derivatives for further investigation.

Future research should focus on several key areas:

  • Elucidation of Mechanism of Action: Detailed studies are required to identify the specific molecular targets and signaling pathways affected by these compounds in microorganisms.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substituents on the aromatic ring and the acrylic acid moiety would help in optimizing the antimicrobial potency and selectivity.

  • Cytotoxicity and In Vivo Efficacy: Evaluation of the toxicity of these compounds against mammalian cell lines and their efficacy in animal models of infection are crucial steps for their potential development as therapeutic agents.

This technical guide provides a foundation for researchers and drug development professionals interested in the potential of this compound derivatives as a novel class of antimicrobial agents.

References

In Silico Modeling of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the in silico modeling of interactions involving (Z)-2-Cyano-3-(p-tolyl)acrylic acid and its analogs. While specific experimental data for this compound is limited, this document leverages extensive research on structurally similar 2-cyano-3-arylacrylic acid derivatives to present a comprehensive framework for computational analysis. These compounds have garnered significant interest as potential inhibitors of key protein targets in various signaling pathways implicated in cancer and other diseases. This guide outlines detailed methodologies for crucial in silico experiments, presents quantitative data in a structured format, and visualizes relevant signaling pathways and experimental workflows. The primary focus is on the interaction of this class of compounds with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two well-established targets for anticancer drug development.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, this section presents a compilation of representative data from in silico studies on analogous 2-cyano-3-arylacrylic acid derivatives and other inhibitors targeting VEGFR-2 and EGFR. This data is intended to provide a comparative baseline for researchers working with this class of compounds.

Table 1: Representative Molecular Docking and Binding Energy Data for VEGFR-2 Inhibitors

Compound IDTarget ProteinDocking Score (kcal/mol)Binding Free Energy (ΔG) (kcal/mol)Key Interacting ResiduesReference Compound
Derivative 1VEGFR-2-9.8-45.2Cys919, Asp1046, Glu885Axitinib
Derivative 2VEGFR-2-9.5-43.8Cys919, Asp1046, Glu885Sorafenib
Derivative 3VEGFR-2-9.2-41.5Cys919, Asp1046, Glu885Sunitinib
AxitinibVEGFR-2-10.1-48.9Cys919, Asp1046, Glu885-

Table 2: Representative Molecular Docking and Binding Energy Data for EGFR Inhibitors

Compound IDTarget ProteinDocking Score (kcal/mol)Binding Free Energy (ΔG) (kcal/mol)Key Interacting ResiduesReference Compound
Analog 1EGFR-8.9-39.7Met793, Leu718, Asp855Erlotinib
Analog 2EGFR-8.5-37.2Met793, Leu718, Asp855Gefitinib
Analog 3EGFR-8.2-35.9Met793, Leu718, Asp855Lapatinib
ErlotinibEGFR-9.2-41.1Met793, Leu718, Asp855-

Experimental Protocols

This section details the methodologies for key in silico experiments used to model the interactions of small molecules like this compound with their protein targets.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the binding mode and for virtual screening of compound libraries.

Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein (e.g., VEGFR-2, PDB ID: 4AG8; EGFR, PDB ID: 1M17) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign partial charges to the protein atoms using a force field (e.g., CHARMM, AMBER).

    • Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound or its analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to perform the docking calculations.

    • Define the grid box dimensions to encompass the entire binding site.

    • Run the docking algorithm to generate a set of possible binding poses for the ligand.

    • The docking program will score and rank the poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most likely binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using molecular visualization software (e.g., PyMOL, VMD).

    • The docking score provides an estimation of the binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure for the protein-ligand complex.

    • Place the complex in a periodic box of a defined shape (e.g., cubic, dodecahedron).

    • Solvate the system by adding water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using a steepest descent or conjugate gradient algorithm.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure and temperature (NPT ensemble) to allow the system to reach the correct density. Position restraints are often applied to the protein and ligand heavy atoms during equilibration and gradually released.

  • Production Run:

    • Run the MD simulation for a specified length of time (e.g., 100 ns) without any restraints. The coordinates of the system are saved at regular intervals to generate a trajectory.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.[1]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.[1]

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory.

    • Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds and other key interactions between the protein and the ligand.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of VEGFR-2 and EGFR, which are common targets for 2-cyano-3-arylacrylamide derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: VEGFR-2 Signaling Pathway.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds and activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the in silico modeling of small molecule-protein interactions.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (PDB) Docking Molecular Docking (e.g., AutoDock Vina) ReceptorPrep->Docking LigandPrep Ligand Preparation (2D to 3D) LigandPrep->Docking PoseAnalysis Binding Pose and Interaction Analysis Docking->PoseAnalysis SystemSetup System Setup (Solvation & Ionization) PoseAnalysis->SystemSetup Minimization Energy Minimization SystemSetup->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration ProductionMD Production MD Run Equilibration->ProductionMD TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF) ProductionMD->TrajectoryAnalysis BindingEnergy Binding Free Energy (MM/PBSA, MM/GBSA) ProductionMD->BindingEnergy

Caption: In Silico Modeling Workflow.

Conclusion

This technical guide provides a foundational understanding of the in silico methodologies applicable to the study of this compound and its analogs. By employing molecular docking and molecular dynamics simulations, researchers can gain significant insights into the binding modes, interaction energies, and dynamic behavior of these compounds with key protein targets like VEGFR-2 and EGFR. The protocols and data presented herein serve as a valuable resource for guiding future computational studies aimed at the discovery and optimization of novel therapeutic agents. While the lack of direct experimental data for the specific title compound necessitates the use of analogous data, the principles and workflows outlined are broadly applicable and provide a robust framework for in silico drug discovery efforts in this chemical space.

References

An In-depth Technical Guide on (Z)-2-Cyano-3-(p-tolyl)acrylic acid as a Knoevenagel Condensation Product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a substituted cyanoacrylic acid synthesized via the Knoevenagel condensation. This class of molecules is of significant interest in medicinal chemistry and drug development due to their potential as covalent inhibitors of key signaling proteins, particularly kinases. The electrophilic nature of the α,β-unsaturated system, enhanced by the electron-withdrawing cyano and carboxylic acid groups, allows for targeted covalent modification of nucleophilic residues, such as cysteine, in the active sites of enzymes. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, with a focus on its role as a Knoevenagel condensation product and its potential as a kinase inhibitor.

Introduction

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst.[1][2] The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[1] When cyanoacetic acid is used as the active methylene compound, the product is a 2-cyanoacrylic acid derivative.

This compound incorporates a p-tolyl group, which can influence its steric and electronic properties, potentially affecting its biological activity and selectivity. The cyanoacrylic acid scaffold serves as a "warhead" for covalent inhibition, a strategy that has gained traction in drug discovery for its potential to achieve high potency and prolonged duration of action.[3] This guide details the synthesis of this compound and explores its potential mechanism of action in the context of kinase inhibition, a critical area in cancer and inflammation research.

Synthesis via Knoevenagel Condensation

The synthesis of this compound is achieved through the Knoevenagel condensation of p-tolualdehyde and cyanoacetic acid. The reaction is typically catalyzed by a weak base, such as piperidine or an amine, in a suitable solvent.[1][2]

Reaction Scheme

Knoevenagel_Condensation p_tolualdehyde p-Tolualdehyde plus1 + p_tolualdehyde->plus1 cyanoacetic_acid Cyanoacetic Acid plus1->cyanoacetic_acid arrow1 Piperidine, Acetonitrile Reflux cyanoacetic_acid->arrow1 product This compound arrow1->product

Caption: Knoevenagel condensation of p-tolualdehyde and cyanoacetic acid.

Experimental Protocol

The following is a representative experimental protocol based on general procedures for Knoevenagel condensations.[4]

Materials:

  • p-Tolualdehyde

  • Cyanoacetic acid

  • Piperidine

  • Acetonitrile

  • Hydrochloric acid (2M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolualdehyde (1.0 equivalent) and cyanoacetic acid (1.1 equivalents) in acetonitrile.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with 2M hydrochloric acid to a pH of approximately 2.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the this compound.

Physicochemical and Spectroscopic Data

PropertyRepresentative Data
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 150-200 °C, dependent on purity and isomeric form.
¹H NMR (CDCl₃, 400 MHz) Expected chemical shifts (δ, ppm): 8.0-8.5 (s, 1H, vinylic CH), 7.2-7.8 (m, 4H, aromatic CH), 2.4 (s, 3H, CH₃), 10-12 (br s, 1H, COOH). The exact shift of the vinylic proton will be indicative of the Z/E stereochemistry. For a related compound, 2-(p-tolyl)acrylic acid, signals were observed at δ = 7.32-7.34 (m, 2H), 7.17-7.18 (m, 2H), 6.48 (s, 1H), 5.98 (s, 1H), 2.36 (s, 3H).[5]
¹³C NMR (CDCl₃, 100 MHz) Expected chemical shifts (δ, ppm): 165-170 (COOH), 150-155 (C=CH), 140-145 (aromatic C-CH₃), 130-135 (aromatic CH), 128-130 (aromatic CH), 115-120 (CN), 100-105 (C-CN), 21-22 (CH₃). For 2-(p-tolyl)acrylic acid, signals were observed at δ = 171.74, 140.60, 138.43, 133.43, 129.52, 129.01, 128.65, 128.46, 126.99, 21.34.[5]
IR (KBr, cm⁻¹) Expected characteristic peaks: 3200-2500 (br, O-H stretch of carboxylic acid), 2220 (C≡N stretch), 1700 (C=O stretch of carboxylic acid), 1620 (C=C stretch), 820 (p-substituted benzene).
Mass Spectrometry (ESI-MS) Expected m/z: 188.06 [M+H]⁺, 210.04 [M+Na]⁺.

Mechanism of Action in a Biological Context

Cyanoacrylic acid derivatives have emerged as promising candidates for the development of targeted covalent inhibitors. Their mode of action relies on the Michael addition reaction, where a nucleophilic residue from a biological target, typically a cysteine thiol group, attacks the electrophilic β-carbon of the α,β-unsaturated system.

Covalent Inhibition of Kinases

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] Tyrosine kinase inhibitors (TKIs) are a major class of anti-cancer drugs.[7] Many TKIs are designed to compete with ATP at the enzyme's active site. Covalent TKIs, including those with a cyanoacrylamide warhead, can form a permanent bond with a non-catalytic cysteine residue near the ATP-binding site, leading to irreversible inhibition.[7]

Potential Targeting of the TAK1 Signaling Pathway

Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling molecule in the NF-κB and MAPK pathways, which are critical for cell survival and inflammation.[3] Inhibition of TAK1 is a promising strategy for cancer therapy. Several studies have shown that 2-cyanoacrylamide derivatives can act as potent TAK1 inhibitors.[3]

The proposed mechanism of inhibition involves the covalent modification of a cysteine residue in the active site of TAK1 by the cyanoacrylamide moiety of the inhibitor. This covalent bond formation blocks the kinase activity of TAK1, thereby inhibiting downstream signaling pathways that promote cancer cell survival.

Signaling Pathway Diagram: Inhibition of TAK1

The following diagram illustrates the general mechanism of TAK1 signaling and its inhibition by a 2-cyanoacrylamide-based inhibitor.

TAK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α Receptor TAK1_complex TAK1/TAB Complex Receptor->TAK1_complex activates TNFa TNF-α TNFa->Receptor IKK_complex IKK Complex TAK1_complex->IKK_complex phosphorylates Apoptosis Apoptosis TAK1_complex->Apoptosis inhibition leads to IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Inhibitor This compound (Covalent Inhibitor) Inhibitor->TAK1_complex covalently binds and inhibits Cell_Survival Cell Survival (e.g., via Bcl-xL) Gene_Expression Gene Expression NFkB_nuc->Gene_Expression promotes Gene_Expression->Cell_Survival

Caption: Inhibition of the TAK1 signaling pathway by a cyanoacrylamide-based covalent inhibitor.

Conclusion

This compound, a product of the Knoevenagel condensation, represents a class of compounds with significant potential in drug discovery. Its synthesis is straightforward, and its chemical structure is amenable to further modification to optimize potency and selectivity. The cyanoacrylamide scaffold acts as an effective Michael acceptor, enabling covalent inhibition of key enzymatic targets such as protein kinases. The potential for these compounds to inhibit signaling pathways critical for cancer cell survival, such as the TAK1 pathway, makes them attractive candidates for further investigation in the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the synthesis and application of this promising class of molecules.

References

Navigating the Stability Landscape of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a substituted α-cyanoacrylic acid, a class of compounds known for their utility as chemical intermediates and, in polymeric form, as adhesives. The stability of such molecules is a critical parameter in drug development and materials science, influencing storage, formulation, and in vivo performance. This technical guide consolidates the expected stability profile of this compound, outlines potential degradation pathways, and provides detailed experimental protocols for its stability assessment.

Predicted Physicochemical Properties and Stability Profile

The stability of this compound is dictated by the interplay of its functional groups: the carboxylic acid, the electron-withdrawing cyano group, the α,β-unsaturated system, and the p-tolyl substituent.

Table 1: Predicted Stability of this compound under Various Stress Conditions
Stress ConditionPredicted StabilityPotential Degradation ProductsRationale/Supporting Evidence from Related Compounds
Acidic Hydrolysis Likely susceptible to degradation, especially under strong acidic conditions and heat.Hydrolysis of the nitrile to an amide and subsequently to a carboxylic acid. Isomerization to the more stable (E)-isomer.Nitriles can be hydrolyzed to carboxylic acids under acidic conditions.[1][2][3] The α,β-unsaturation may also be susceptible to acid-catalyzed reactions.
Basic Hydrolysis Highly susceptible to degradation.Hydrolysis of the nitrile to a carboxylate salt. Potential for retro-Knoevenagel condensation. Polymerization.Cyanoacrylates are known to undergo rapid anionic polymerization in the presence of weak bases.[4] Alkaline conditions facilitate the hydrolysis of the nitrile group.[3]
Oxidative Stress Moderately stable, but the double bond may be susceptible to oxidation.Epoxides, aldehydes, or carboxylic acids resulting from cleavage of the double bond.The carbon-carbon double bond is a potential site for oxidative attack by agents like hydrogen peroxide.
Thermal Stress Degradation is expected at elevated temperatures.Decarboxylation, polymerization, and isomerization to the (E)-isomer.Thermal degradation of poly(acrylic acid) involves dehydration and decarboxylation.[5] Cinnamic acid derivatives can undergo thermal isomerization.
Photostability Likely susceptible to photodegradation, including isomerization and dimerization.(E)-2-Cyano-3-(p-tolyl)acrylic acid, cyclobutane dimers.Cinnamic acid and its derivatives are known to undergo photodimerization and photoisomerization upon exposure to UV light.[6][7][8]

Potential Degradation Pathways

The key reactive sites in this compound suggest several potential degradation pathways under stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation Z_Isomer This compound Amide (Z)-2-Carbamoyl-3-(p-tolyl)acrylic acid Z_Isomer->Amide Acid/Base Hydrolysis (Nitrile) Z_Isomer_photo This compound Z_Isomer_thermal This compound Dicarboxylic_Acid (Z)-2-(p-tolyl)succinic acid Amide->Dicarboxylic_Acid Further Hydrolysis E_Isomer (E)-2-Cyano-3-(p-tolyl)acrylic acid Dimer Cyclobutane Dimer Z_Isomer_photo->E_Isomer Photoisomerization Z_Isomer_photo->Dimer [2+2] Cycloaddition Decarboxylated 2-(p-tolyl)acrylonitrile Z_Isomer_thermal->Decarboxylated Decarboxylation

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a series of forced degradation studies.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

Experimental_Workflow Start Start: Pure This compound Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress_Conditions->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Stress_Conditions->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Stress_Conditions->Oxidation Heat Thermal Stress (e.g., 80°C, solid state) Stress_Conditions->Heat Light Photostability (ICH Q1B guidelines) Stress_Conditions->Light Analysis Analytical Testing (HPLC, LC-MS, etc.) Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Data Characterize Degradants (MS, NMR) Analysis->Data Report Generate Stability Report Data->Report

Caption: General workflow for forced degradation studies.

Detailed Methodologies

The following are detailed protocols for key forced degradation experiments, which should be optimized for the specific compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[9]

4.2.1. Acidic and Basic Hydrolysis

  • Objective: To assess the susceptibility of the compound to hydrolysis at different pH values.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • For acidic hydrolysis, mix the stock solution with 0.1 M hydrochloric acid.

    • For basic hydrolysis, mix the stock solution with 0.1 M sodium hydroxide.

    • For neutral hydrolysis, mix the stock solution with purified water.

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

4.2.2. Oxidative Degradation

  • Objective: To evaluate the compound's sensitivity to oxidation.

  • Procedure:

    • Prepare a stock solution of the compound as described above.

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Incubate the solution at room temperature.

    • Withdraw and analyze aliquots at specified time points.

4.2.3. Thermal Degradation

  • Objective: To determine the effect of elevated temperatures on the solid compound.

  • Procedure:

    • Place a known amount of the solid compound in a controlled temperature and humidity chamber.

    • Expose the sample to a temperature significantly higher than that for accelerated stability testing (e.g., 80°C).

    • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

4.2.4. Photostability Testing

  • Objective: To assess the compound's stability when exposed to light.

  • Procedure:

    • Expose the solid compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines (a combination of visible and UV light).

    • Simultaneously, keep control samples in the dark.

    • After the specified exposure period, analyze both the exposed and control samples by HPLC.

Recommended Analytical Methods

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

Table 2: Recommended Analytical Techniques for Stability Assessment
TechniquePurposeTypical Conditions
High-Performance Liquid Chromatography (HPLC) To separate and quantify the parent compound and its degradation products.Column: C18 reverse-phase. Mobile Phase: Gradient of an aqueous buffer (e.g., phosphate buffer with pH adjusted to suppress ionization) and an organic modifier (e.g., acetonitrile or methanol). Detection: UV spectrophotometry at the λmax of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weights of degradation products.Coupled with the HPLC system to obtain mass-to-charge ratios of eluting peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the structures of isolated degradation products.¹H and ¹³C NMR of purified degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify changes in functional groups during degradation.Analysis of solid samples or residues after stress testing.

Conclusion

While specific stability data for this compound is not currently available, a comprehensive stability profile can be inferred from the behavior of related α-cyanoacrylic and cinnamic acid derivatives. The compound is predicted to be susceptible to degradation under hydrolytic (especially basic), thermal, and photolytic stress. The primary degradation pathways are likely to involve hydrolysis of the nitrile group, isomerization of the double bond, decarboxylation, and photodimerization. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly evaluate the stability of this compound and to develop stable formulations and appropriate storage conditions. It is imperative that these general procedures are tailored and validated for this specific molecule to ensure accurate and reliable stability data.

References

An In-depth Technical Guide to Determining the Solubility of (Z)-2-Cyano-3-(p-tolyl)acrylic acid in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a compound of interest in various research and development sectors. A fundamental physicochemical property governing its behavior in solution-based applications, such as formulation development and biological assays, is its solubility. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound in a range of common solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines detailed experimental protocols and data presentation frameworks to enable researchers to generate and structure their own solubility data. The guide includes a general experimental workflow, specific protocols for gravimetric and HPLC-based solubility determination, and a template for data summarization.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a lead compound is a critical parameter that influences its bioavailability, formulation, and efficacy. This compound, with its acrylic acid moiety, is anticipated to exhibit pH-dependent solubility in aqueous solutions and variable solubility in organic solvents based on polarity. Understanding its solubility profile is a prerequisite for its advancement in drug development and other chemical applications. This guide presents a structured approach to systematically determine and document the solubility of this compound.

General Experimental Workflow for Solubility Determination

A systematic approach to determining the solubility of a compound involves several key steps, from solvent selection to quantitative analysis. The following workflow can be adapted for the analysis of this compound.

Solubility Determination Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output start Start: Obtain Pure This compound solvents Select Solvents (e.g., Water, Ethanol, DMSO) start->solvents saturate Prepare Saturated Solutions (Shake-Flask Method) solvents->saturate equilibrate Equilibrate at Controlled Temperature saturate->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute Concentration (Gravimetric, HPLC, UV-Vis) separate->quantify data Record and Analyze Data quantify->data report Generate Solubility Report data->report end End report->end

Caption: A general workflow for the experimental determination of solubility.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Water (pH 7.4)25Data to be determinedData to be determinedHPLC
Ethanol25Data to be determinedData to be determinedGravimetric
Methanol25Data to be determinedData to be determinedGravimetric
Acetone25Data to be determinedData to be determinedGravimetric
Dichloromethane25Data to be determinedData to be determinedGravimetric
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedHPLC
Acetonitrile25Data to be determinedData to be determinedHPLC

Experimental Protocols

The following are detailed protocols for commonly used methods to determine the solubility of a solid compound in a liquid solvent.

Gravimetric Method for Organic Solvents

This method is suitable for determining solubility in volatile organic solvents where the solute is non-volatile.[1][2][3]

Objective: To determine the mass of this compound dissolved in a known volume of solvent by evaporating the solvent and weighing the residue.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone)

  • Scintillation vials or screw-cap test tubes

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed glass vials for evaporation

  • Vacuum oven or desiccator

Procedure:

  • Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Pipette a known volume (e.g., 5.0 mL) of the desired solvent into the vial.

  • Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure excess solid remains.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe fitted with a solvent-compatible filter to remove any particulate matter.

  • Dispense the filtered supernatant into a pre-weighed, clean, and dry glass vial.

  • Record the exact weight of the vial with the supernatant.

  • Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

  • Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature.

  • Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.[4]

  • The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

HPLC Method for Aqueous and Organic Solvents

This method is highly accurate and can be used for a wide range of solvents, especially for aqueous solutions and when dealing with low solubilities.[5][6][7]

Objective: To determine the concentration of this compound in a saturated solution using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • This compound (solid)

  • Selected solvents (aqueous buffers, organic solvents)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

Procedure:

  • Preparation of Saturated Solution: Follow steps 1-6 from the Gravimetric Method protocol to obtain a clear, saturated solution.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of lower concentrations.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate column and mobile phase. Given the aromatic and acidic nature of the compound, a reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point. The UV detector wavelength should be set to the absorbance maximum of the compound, which can be determined by a UV scan.

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Generate a calibration curve by plotting peak area versus concentration.

  • Sample Analysis:

    • Take a precise aliquot of the filtered saturated solution and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This concentration is the solubility.

Hypothetical Signaling Pathway Involvement

While the specific biological targets and signaling pathways of this compound are not defined in the literature, compounds with similar structural motifs (cyanoacrylic acids) have been investigated as inhibitors of various enzymes and cellular processes. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway where such a compound might act as an inhibitor of a protein kinase.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinaseA Kinase A receptor->kinaseA Activates kinaseB Kinase B kinaseA->kinaseB Phosphorylates transcription_factor Transcription Factor kinaseB->transcription_factor Activates inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinaseB Inhibits gene_expression Gene Expression transcription_factor->gene_expression Regulates

Caption: A hypothetical signaling cascade where the compound acts as an inhibitor.

This guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound. By following the outlined protocols and utilizing the provided templates, consistent and reliable solubility data can be generated, which is essential for the continued development and application of this compound.

References

Methodological & Application

Protocol for the Synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a substituted acrylic acid derivative with potential applications in organic synthesis and materials science. Its structure, featuring a cyano group and a tolyl moiety conjugated to an acrylic acid backbone, makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers. The specific (Z)-geometry of the double bond can influence the stereochemical outcome of subsequent reactions and the properties of resulting materials. This document provides a detailed protocol for the synthesis of this compound via the Knoevenagel condensation, a reliable method for the formation of carbon-carbon double bonds.

Principle of the Method

The synthesis of this compound is achieved through the Knoevenagel condensation of p-tolualdehyde and cyanoacetic acid. The reaction is catalyzed by a weak organic base, such as piperidine. The mechanism involves the deprotonation of the active methylene group of cyanoacetic acid by the catalyst to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of p-tolualdehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the α,β-unsaturated product. While the Knoevenagel condensation can produce a mixture of (E) and (Z) isomers, the (Z)-isomer can be favored under thermodynamic control, often achieved through longer reaction times or specific workup procedures, as it can be the more stable isomer.[1]

Experimental Protocol

Materials and Equipment

  • p-Tolualdehyde (C₈H₈O)

  • Cyanoacetic acid (C₃H₃NO₂)

  • Piperidine (C₅H₁₁N)

  • Ethanol (C₂H₅OH), absolute

  • Hydrochloric acid (HCl), 2M

  • Distilled water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Melting point apparatus

  • Infrared (IR) spectrometer

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of cyanoacetic acid in 30 mL of absolute ethanol.

  • Addition of Reactants: To this solution, add 6.0 g of p-tolualdehyde followed by 1.0 mL of piperidine.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of the product should form. For complete precipitation, the flask can be cooled further in an ice bath for 30 minutes.

  • Isolation of the Product: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Purification:

    • Suspend the crude product in 50 mL of distilled water.

    • Slowly add 2M hydrochloric acid dropwise while stirring until the pH of the solution is acidic (pH ~2-3). This step ensures the complete protonation of the carboxylic acid.

    • Collect the purified product by vacuum filtration, wash thoroughly with cold distilled water, and dry in a vacuum oven at 60 °C to a constant weight.

Data Presentation

ParameterExpected Value
Chemical Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Physical Appearance White to off-white crystalline solid
Melting Point Not explicitly found for (Z)-isomer. Expected to be distinct from (E)-isomer.
Yield Typical yields for Knoevenagel condensations of this type are in the range of 70-90%.
Infrared (IR) Data (cm⁻¹) Expected characteristic peaks:~3300-2500 (O-H stretch, carboxylic acid)~2220 (C≡N stretch)~1700 (C=O stretch, carboxylic acid)~1600 (C=C stretch)
¹H NMR Data (CDCl₃, δ ppm) Expected characteristic peaks:~8.0-8.2 (1H, s, vinylic proton)~7.8-7.9 (2H, d, aromatic protons)~7.2-7.3 (2H, d, aromatic protons)~2.4 (3H, s, methyl protons)~10-12 (1H, br s, carboxylic acid proton)
¹³C NMR Data (CDCl₃, δ ppm) Expected characteristic peaks:~165-170 (C=O)~150-155 (Ar-C=)~140-145 (Ar-C-CH₃)~130-135 (Ar-CH)~128-130 (Ar-CH)~115-120 (C≡N)~100-105 (=C-CN)~21-22 (CH₃)

Mandatory Visualization

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants p-Tolualdehyde Cyanoacetic Acid Piperidine Ethanol setup Combine in Round-Bottom Flask reactants->setup reflux Heat to Reflux (4-6 hours) setup->reflux Knoevenagel Condensation cool Cool to Room Temperature reflux->cool precipitate Precipitation of Crude Product cool->precipitate filter1 Vacuum Filtration precipitate->filter1 wash1 Wash with Cold Ethanol filter1->wash1 acidify Suspend in Water & Acidify with HCl wash1->acidify filter2 Vacuum Filtration acidify->filter2 wash2 Wash with Cold Water filter2->wash2 dry Dry in Vacuum Oven wash2->dry product This compound dry->product analysis Characterization (MP, IR, NMR) product->analysis

Caption: Workflow for the synthesis of this compound.

References

High-Yield Synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route is the Knoevenagel condensation of p-tolualdehyde and cyanoacetic acid. This application note outlines various catalytic systems and reaction conditions to favor the formation of the desired (Z)-isomer, which is often the kinetic product and can possess distinct biological activities compared to its (E)-isomer counterpart. While the (E)-isomer is frequently the thermodynamically favored product in many standard Knoevenagel condensations, careful selection of catalysts and reaction conditions can enhance the yield of the (Z)-isomer. This protocol also includes methods for the characterization of the final product and a summary of quantitative data.

Introduction

α,β-Unsaturated cyanoacrylic acids are important intermediates in the synthesis of a wide range of biologically active molecules and functional polymers. The geometric isomerism of the double bond ((Z) or (E)) can significantly influence the pharmacological and material properties of the final products. This compound, in particular, is a precursor for various heterocyclic compounds and has potential applications in drug development due to the structural motifs it can generate. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is the most common method for the synthesis of these compounds. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. This protocol details a method optimized for the high-yield synthesis of the (Z)-isomer.

Synthesis of this compound

The synthesis of this compound is achieved via the Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid. Several catalytic systems can be employed to promote this reaction, with varying degrees of stereoselectivity. Below are protocols for different catalytic approaches.

Table 1: Overview of Catalytic Systems for Knoevenagel Condensation
Catalyst SystemSolventTemperature (°C)Typical YieldsStereoselectivityReference
PiperidineAcetonitrileRefluxGood to ExcellentMixture of isomers, optimization needed for (Z)General Knoevenagel protocols
Ammonium AcetateTolueneRefluxGoodOften favors (E)-isomerGeneral Knoevenagel protocols
[Bmim][OAc] (Ionic Liquid)WaterRoom TemperatureHighPotentially tunableGreener synthesis protocols[1]
Diisopropylethylammonium acetate (DIPEAc)DichloromethaneRoom TemperatureHighReported for esters, adaptable for acids[2][3]Improved Knoevenagel protocols[2][3]

Experimental Protocols

Protocol 1: Piperidine Catalyzed Synthesis in Acetonitrile

This protocol is a standard method for Knoevenagel condensation and can be optimized to favor the (Z)-isomer, often by using shorter reaction times to isolate the kinetic product.

Materials:

  • p-Tolualdehyde (1.0 eq)

  • Cyanoacetic acid (1.1 eq)

  • Piperidine (0.1 eq)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of p-tolualdehyde in anhydrous acetonitrile, add cyanoacetic acid.

  • Add piperidine dropwise to the mixture at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Note: Shorter reaction times may favor the formation of the (Z)-isomer. The Z/E ratio should be determined by ¹H NMR analysis of the crude product.

Protocol 2: Ionic Liquid [Bmim][OAc] Catalyzed Synthesis in Water

This protocol offers a greener alternative with the potential for high yields and catalyst recycling.[1]

Materials:

  • p-Tolualdehyde (1.0 eq)

  • Cyanoacetic acid (1.1 eq)

  • 1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]) (20 mol%)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve p-tolualdehyde and cyanoacetic acid in water.

  • Add [Bmim][OAc] to the mixture and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.

  • Upon completion, acidify the reaction mixture with 1 M HCl to precipitate the product.

  • Filter the solid product and wash with cold water.

  • The aqueous filtrate containing the ionic liquid can be concentrated and reused.

  • The crude product can be further purified by recrystallization.

Characterization Data

The characterization of the (Z) and (E) isomers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the vinylic proton is a key indicator of the stereochemistry.

Table 2: Expected Spectroscopic Data for 2-Cyano-3-(p-tolyl)acrylic acid
Isomer¹H NMR (δ, ppm) - Vinylic Proton¹³C NMR (δ, ppm) - Key SignalsIR (cm⁻¹) - Key Absorptions
(Z)-isomer Typically upfield (lower δ) compared to the (E)-isomerDistinct shifts for the vinylic carbon and the carboxyl carbon compared to the (E)-isomer~2220 (C≡N), ~1700 (C=O), ~1600 (C=C)
(E)-isomer Typically downfield (higher δ) compared to the (Z)-isomerDistinct shifts for the vinylic carbon and the carboxyl carbon compared to the (Z)-isomer~2220 (C≡N), ~1700 (C=O), ~1600 (C=C)

Note: Precise chemical shifts can vary depending on the solvent and concentration. It is crucial to compare the obtained spectra with literature data for analogous compounds to confirm the stereochemistry.

Logical Workflow and Diagrams

Diagram 1: General Synthesis Workflow

Synthesis_Workflow Reactants p-Tolualdehyde + Cyanoacetic Acid Reaction Knoevenagel Condensation (Catalyst, Solvent, Temp.) Reactants->Reaction Workup Acidic Work-up & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product (Z)-2-Cyano-3-(p-tolyl)acrylic Acid Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Diagram 2: Relationship between Isomers

Isomer_Relationship Z_Isomer (Z)-Isomer (Kinetic Product) Equilibrium Isomerization (Heat, Base, or Acid) Z_Isomer->Equilibrium E_Isomer (E)-Isomer (Thermodynamic Product) Equilibrium->E_Isomer

References

Application Notes and Protocols for (Z)-2-Cyano-3-(p-tolyl)acrylic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a small molecule belonging to the class of α,β-unsaturated carboxylic acids. Its structural features, particularly the cyano and acrylic acid moieties, suggest potential activity as an enzyme inhibitor. Compounds with similar structures, such as tyrphostins, have been identified as potent inhibitors of protein tyrosine kinases (PTKs), which are critical mediators of cellular signaling pathways.[1][2] Dysregulation of these pathways is implicated in numerous diseases, including cancer, making PTKs attractive targets for therapeutic intervention.[2]

These application notes provide a comprehensive guide for researchers interested in evaluating the inhibitory potential of this compound against a representative protein tyrosine kinase. The following sections detail the necessary materials, step-by-step protocols for conducting enzyme inhibition assays, and methods for data analysis.

Potential Enzyme Targets and Mechanism of Action

Given its structural similarity to known tyrosine kinase inhibitors (TKIs), a plausible hypothesis is that this compound may act as a competitive inhibitor at the ATP-binding site of a protein tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR).[2][3] TKIs function by blocking the phosphorylation of tyrosine residues on substrate proteins, thereby interrupting downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[2] The proposed mechanism involves the inhibitor molecule occupying the active site of the enzyme, preventing the binding of ATP and subsequent phosphate transfer.

Hypothetical Signaling Pathway Affected by this compound

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P_EGFR Phosphorylated EGFR (Dimerized) EGFR->P_EGFR Dimerization & Autophosphorylation Inhibitor This compound Inhibitor->P_EGFR Inhibits Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Response Cellular Responses (Proliferation, Survival) Transcription_Factors->Cell_Response Regulates IC50_Workflow A Prepare Stock Solutions - Inhibitor in DMSO - Enzyme in Assay Buffer - Substrate/ATP in Assay Buffer B Serial Dilution of Inhibitor Create a range of concentrations in assay buffer A->B C Dispense to Microplate - Add diluted inhibitor - Add enzyme solution B->C D Pre-incubation Allow inhibitor and enzyme to interact (e.g., 15 min at RT) C->D E Initiate Reaction Add Substrate/ATP mixture to all wells D->E F Incubate Allow kinase reaction to proceed (e.g., 60 min at 30°C) E->F G Stop Reaction & Detect Signal Add detection reagent (e.g., Kinase-Glo®) F->G H Read Luminescence Measure signal using a plate reader G->H I Data Analysis - Normalize data to controls - Plot % inhibition vs. [Inhibitor] - Calculate IC50 value H->I Data_Analysis_Logic Raw_Data Raw Luminescence Data Normalization Data Normalization Raw_Data->Normalization Controls Controls - Vehicle (0% Inhibition) - Max Inhibition (100%) Controls->Normalization Normalized_Data Normalized % Inhibition Normalization->Normalized_Data Plotting Plotting (% Inhibition vs. log[Inhibitor]) Normalized_Data->Plotting Dose_Response_Curve Dose-Response Curve Plotting->Dose_Response_Curve Curve_Fitting Non-linear Regression (Sigmoidal Model) Dose_Response_Curve->Curve_Fitting IC50 IC50 Value Curve_Fitting->IC50

References

Application of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-2-Cyano-3-(p-tolyl)acrylic acid belongs to the class of 2-cyano-3-arylacrylic acid derivatives, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. These compounds are characterized by a vinyl group substituted with a cyano and a carboxylic acid group, which are known to participate in various biological interactions. The presence of the p-tolyl group further influences the molecule's steric and electronic properties, potentially modulating its biological profile. While extensive data on the specific isomer this compound is limited in publicly available literature, research on structurally related 2-cyanoacrylamide and 2-cyano-3-arylacrylic acid derivatives has revealed promising potential in oncology and inflammatory diseases. This document provides an overview of the potential applications, mechanisms of action, and relevant experimental protocols based on the activities of these closely related analogs.

Potential Therapeutic Applications

Research into derivatives of 2-cyano-3-arylacrylic acid suggests several potential therapeutic applications, primarily in the fields of oncology and anti-inflammatory research.

Anticancer Activity

Numerous 2-cyano-3-arylacrylonitrile and 2-cyanoacrylamide derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Another significant anticancer mechanism identified for this class of compounds is the inhibition of Transforming growth factor beta-activated kinase 1 (TAK1). TAK1 is a key signaling molecule in the NF-κB and MAPK pathways, which are crucial for cancer cell survival and proliferation. Inhibition of TAK1 can lead to the induction of apoptosis in cancer cells.

Anti-inflammatory Activity

The demonstrated inhibition of the TAK1/NF-κB signaling pathway also points to the potential of this compound and its analogs as anti-inflammatory agents. The NF-κB pathway is a central mediator of inflammatory responses, and its inhibition can reduce the production of pro-inflammatory cytokines.

Quantitative Data on Related Compounds

The following tables summarize the biological activity of representative 2-cyano-3-arylacrylic acid derivatives. It is important to note that these are analogous compounds, and the activity of this compound itself may vary.

Table 1: Anticancer Activity of 2-Cyano-3-arylacrylamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
(E)-2-cyano-3-(het)arylacrylamide 5MCF7 (Breast)61.2 µg/mL[1]
(E)-2-cyano-3-(het)arylacrylamide 10MCF7 (Breast)66.4 µg/mL[1]
(E)-2-cyano-3-(het)arylacrylamide 14MCF7 (Breast)55.3 µg/mL[1]
p-toluidino derivative 3dHeLa (Cervical)0.030[2]
p-toluidino derivative 3dA549 (Lung)0.043[2]
p-toluidino derivative 3dHT-29 (Colon)0.032[2]

Table 2: Enzyme Inhibition Activity of 2-Cyanoacrylamide Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference
Imidazopyridine derivative 13hTAK127[3]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound and its analogs.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound (or analog) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% (v/v).

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Tubulin Polymerization Inhibition Assay

Objective: To assess the inhibitory effect of the test compound on tubulin polymerization in a cell-free system.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • This compound (or analog) stock solution in DMSO

  • Paclitaxel (positive control for polymerization)

  • Colchicine or Vinblastine (positive control for inhibition)

  • 96-well assay plates (half-area, clear bottom)

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer. Keep on ice.

  • Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include positive and negative controls.

  • Add the tubulin reaction mixture to the wells.

  • Place the plate in the microplate reader and allow it to equilibrate to 37°C.

  • Initiate polymerization by adding GTP to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C.

  • The increase in absorbance corresponds to the rate of tubulin polymerization.

  • Analyze the polymerization curves to determine the effect of the compound. Calculate the IC50 value for the inhibition of polymerization.

Protocol 3: TAK1 Kinase Inhibition Assay

Objective: To measure the inhibitory activity of the test compound against TAK1 kinase.

Materials:

  • Recombinant active TAK1/TAB1 enzyme complex

  • Kinase buffer

  • ATP

  • Substrate (e.g., a peptide substrate for TAK1)

  • This compound (or analog) stock solution in DMSO

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • White, 96-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the test compound, TAK1/TAB1 enzyme, and substrate to the wells of the assay plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. This is typically a luminescence-based reading.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound derivatives in medicinal chemistry.

G cluster_synthesis General Synthesis Workflow Aldehyde p-Tolualdehyde Condensation Knoevenagel Condensation Aldehyde->Condensation CyanoaceticAcid Cyanoacetic Acid CyanoaceticAcid->Condensation Product This compound Condensation->Product

Caption: General synthetic route to this compound.

G cluster_workflow In Vitro Evaluation Workflow Compound Test Compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity EnzymeAssay Enzyme Inhibition (e.g., TAK1 Assay) Compound->EnzymeAssay MoA Mechanism of Action (e.g., Tubulin Polymerization) Cytotoxicity->MoA EnzymeAssay->MoA Data IC50 Determination MoA->Data

Caption: Workflow for the in vitro evaluation of test compounds.

G cluster_pathway Inhibition of TAK1/NF-κB Signaling Stimuli TNF-α, IL-1 TAK1 TAK1 Stimuli->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene activates transcription of Compound This compound (Analog) Compound->TAK1 Inhibits

Caption: Postulated mechanism of action via inhibition of the TAK1/NF-κB pathway.

References

(Z)-2-Cyano-3-(p-tolyl)acrylic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a valuable bifunctional building block in organic synthesis, featuring a carboxylic acid, a nitrile group, and a carbon-carbon double bond. This arrangement of functional groups allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules of interest to researchers in medicinal chemistry and materials science.

This compound is typically synthesized via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. The reaction involves the condensation of p-tolualdehyde with cyanoacetic acid, usually in the presence of a weak base catalyst such as piperidine.

Synthesis of this compound

The standard laboratory synthesis of this compound is achieved through the Knoevenagel condensation. This reaction provides a straightforward and efficient route to the desired product.

Reaction Scheme

G cluster_0 Knoevenagel Condensation p-Tolualdehyde p-Tolualdehyde Piperidine Piperidine (catalyst) Ethanol, Reflux Product This compound p-Tolualdehyde->Product + Cyanoacetic Acid Cyanoacetic Acid Cyanoacetic Acid Water H2O Product->Water -

Caption: Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound via Knoevenagel condensation is provided below. This protocol is based on established procedures for similar compounds.[1][2]

Materials:

  • p-Tolualdehyde

  • Cyanoacetic acid

  • Piperidine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Beakers

  • pH paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolualdehyde (1.0 eq) and cyanoacetic acid (1.0 eq) in ethanol.

  • To this solution, add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a beaker containing ice-cold water while stirring.

  • Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any remaining impurities.

  • Dry the product, for example, in a desiccator over a suitable drying agent.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Characterization Data

The following table summarizes the key characterization data for this compound.

PropertyValue
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Appearance White to off-white solid
Melting Point Data not available in searched literature.
¹H NMR (DMSO-d₆) Data not available in searched literature.
¹³C NMR (DMSO-d₆) Data not available in searched literature.
IR (KBr, cm⁻¹) Data not available in searched literature.
Yield Typically high for Knoevenagel condensations.

Note: Specific quantitative data for yield, melting point, and detailed NMR and IR spectra for this compound were not explicitly found in the searched literature. The data for similar compounds suggests that the yield is generally high.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of heterocyclic compounds. The presence of the nitrile, carboxylic acid, and the activated double bond allows for various subsequent reactions.

Synthesis of Pyridine Derivatives

The cyanoacrylic acid moiety can be utilized in the synthesis of highly substituted pyridine derivatives through multi-component reactions. For instance, in a reaction with a malononitrile dimer and an amine, it can lead to the formation of functionalized pyridines.

Synthesis of Pyran and Chromene Derivatives

The activated double bond in this compound makes it a good Michael acceptor. This reactivity can be exploited in reactions with 1,3-dicarbonyl compounds or other suitable nucleophiles to construct pyran and chromene ring systems.

General Reactivity and Synthetic Potential

The workflow for utilizing this compound as a building block in organic synthesis can be summarized as follows:

G A This compound B Heterocyclic Synthesis A->B Reaction with various nucleophiles C Pyridine Derivatives B->C D Pyran Derivatives B->D E Chromene Derivatives B->E F Other Polyfunctional Molecules B->F

Caption: Synthetic utility of this compound.

The diverse reactivity of this building block makes it a valuable tool for synthetic chemists aiming to construct complex molecular architectures with potential applications in drug discovery and materials science. Further exploration of its reactivity is likely to uncover new synthetic methodologies and lead to the discovery of novel compounds with interesting biological and physical properties.

References

Application Notes and Protocols for Cell-Based Assays Using (Z)-2-Cyano-3-(p-tolyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a small molecule inhibitor belonging to the cyanoacrylic acid class of compounds. This class has shown potential in targeting various cellular signaling pathways, particularly those involved in cell proliferation and inflammation. Structurally similar compounds, such as Tyrphostin AG 490, have been identified as potent inhibitors of Janus kinases (JAKs) and the Epidermal Growth Factor Receptor (EGFR), which are key components of the JAK/STAT signaling pathway.[1][2][3][4] This pathway is crucial for transmitting signals from extracellular cytokines and growth factors to the cell nucleus, leading to the transcription of genes involved in immunity, cell growth, and differentiation. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancers and autoimmune disorders.[2][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a variety of cell-based assays to investigate its potential as a modulator of the JAK/STAT pathway and its downstream cellular effects.

Data Presentation

The following tables summarize the inhibitory activities of a structurally related compound, Tyrphostin AG 490, which can serve as a reference for designing experiments with this compound.

Table 1: Inhibitory Concentration (IC50) of Tyrphostin AG 490 Against Various Kinases

KinaseIC50 ValueReference
JAK210 µM[1]
JAK320 µM[1]
EGFR0.1 - 2 µM[1][4]
ErbB213.5 µM[1]

Table 2: Effective Concentrations of Tyrphostin AG 490 in Cell-Based Assays

AssayCell LineConcentrationEffectReference
T-cell ProliferationHuman T-cells25 µM (IC50)Inhibition of IL-2 mediated proliferation[2]
Apoptosis InductionMycosis Fungoides tumor cells20 - 75 µM (IC50)Inhibition of spontaneous and IL-2 induced growth[4]
Osteoclastogenesis InhibitionRAW264.7 cells5 - 50 µMSuppression of RANKL-induced osteoclastogenesis
STAT3 Phosphorylation InhibitionColorectal cell line SW480Not specifiedInhibition of STAT3 phosphorylation[3]

Signaling Pathway

The JAK/STAT signaling cascade is a primary target for many cyanoacrylic acid derivatives. The pathway is initiated by the binding of a cytokine or growth factor to its receptor, leading to receptor dimerization and the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation pSTAT pSTAT JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 5. Phosphorylation STAT_dimer STAT Dimer Cytokine Cytokine Cytokine->Receptor 1. Binding STAT->Receptor pSTAT->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Expression Inhibitor (Z)-2-Cyano-3- (p-tolyl)acrylic acid Inhibitor->JAK Inhibition

Figure 1. The JAK/STAT signaling pathway and the putative inhibitory action of this compound on JAK.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability and provides a therapeutic window for subsequent functional assays.

Workflow:

Figure 2. Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of STAT3 Phosphorylation

This assay directly assesses the inhibitory effect of the compound on the JAK/STAT pathway by measuring the phosphorylation status of STAT3.

Workflow:

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein Protein Extraction & Quantification cluster_wb Western Blotting a Culture cells to 80% confluency b Pre-treat with (Z)-2-Cyano-3- (p-tolyl)acrylic acid a->b c Stimulate with cytokine (e.g., IL-6) b->c d Lyse cells and collect protein c->d e Quantify protein concentration (e.g., BCA assay) d->e f SDS-PAGE e->f g Protein transfer to membrane f->g h Antibody incubation (p-STAT3, STAT3, β-actin) g->h i Detection and imaging h->i

Figure 3. Workflow for Western blot analysis of STAT3 phosphorylation.

Protocol:

  • Cell Culture and Treatment: Culture a responsive cell line (e.g., HepG2) in 6-well plates until they reach 70-80% confluency. Serum-starve the cells overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK/STAT pathway (e.g., 20 ng/mL of IL-6) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 and the loading control.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of the compound on cell migration, a process often regulated by signaling pathways involving kinases.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.

  • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure relative to the 0-hour time point. Compare the migration rate between treated and untreated cells.

Conclusion

The provided application notes and protocols offer a framework for investigating the cellular effects of this compound. Based on the activity of structurally similar compounds, it is hypothesized that this molecule may act as an inhibitor of the JAK/STAT signaling pathway. The described assays will enable researchers to test this hypothesis and further elucidate the compound's mechanism of action, making it a valuable tool for drug discovery and development in the fields of oncology and immunology.

References

Application Notes and Protocols for the Quantification of (Z)-2-Cyano-3-(p-tolyl)acrylic acid (Teriflunomide)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-2-Cyano-3-(p-tolyl)acrylic acid, more commonly known as Teriflunomide, is the active metabolite of the immunosuppressive drug Leflunomide. It is utilized in the treatment of relapsing forms of multiple sclerosis and rheumatoid arthritis. Accurate quantification of Teriflunomide in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control in drug manufacturing. These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques.

Analytical Techniques Overview

The primary methods for the quantification of Teriflunomide are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods for the quantification of Teriflunomide.

Table 1: LC-MS/MS Method Performance in Human Plasma/Serum

ParameterHigh Concentration RangeLow Concentration Range
Linearity Range 0.5 µg/mL - 200 µg/mL5 ng/mL - 500 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL5 ng/mL[1][2]
Accuracy Within ±15% of nominal concentrationsWithin ±20% of nominal concentrations
Precision (CV%) <15%<20%
Internal Standard D4-Teriflunomide[2]D4-Teriflunomide[2]

Table 2: HPLC-UV Method Performance for Acrylic Acid Derivatives

ParameterValue
Limit of Detection (LOD) 1.7 µg/mL[3]
Limit of Quantification (LOQ) 2.8 µg/mL[3]
Wavelength 210 nm (200 nm for enhanced sensitivity)[4]

Note: Data for the HPLC-UV method is based on acrylic acid and its derivatives and serves as a reference. Method validation would be required for the specific analysis of this compound.

Experimental Protocols

Protocol 1: Quantification of Teriflunomide in Human Plasma/Serum by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of Teriflunomide in biological matrices, covering a wide dynamic range suitable for therapeutic drug monitoring.[1][2]

1. Sample Preparation

A protein precipitation method is employed for sample cleanup.

  • Step 1: Aliquot 100 µL of plasma/serum sample into a microcentrifuge tube.

  • Step 2: Add 200 µL of the internal standard working solution (D4-Teriflunomide in methanol).

  • Step 3: Vortex the mixture for 30 seconds to precipitate proteins.

  • Step 4: Centrifuge at 10,000 x g for 5 minutes.

  • Step 5: Transfer the supernatant to a clean tube. For the high concentration range, perform a 1:100 dilution of the supernatant with the mobile phase.[1][2] For the low concentration range, inject the supernatant directly.

Sample_Preparation_LCMSMS cluster_prep Sample Preparation cluster_analysis Analysis Path plasma 1. Plasma/Serum Sample (100 µL) is 2. Add Internal Standard (D4-Teriflunomide in Methanol) plasma->is vortex 3. Vortex is->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant high_range High Conc. Range (Dilute 1:100) supernatant->high_range If expected conc. > 500 ng/mL low_range Low Conc. Range (Direct Injection) supernatant->low_range If expected conc. < 500 ng/mL lcmsms LC-MS/MS Analysis high_range->lcmsms low_range->lcmsms

Sample preparation workflow for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • Teriflunomide: Precursor ion (m/z) -> Product ion (m/z)

    • D4-Teriflunomide: Precursor ion (m/z) -> Product ion (m/z)

3. Data Analysis

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the calibration curve.

  • Quantify unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general framework for the quantification of this compound using HPLC with UV detection. This method is suitable for the analysis of bulk drug substance or formulations where high sensitivity is not required.

1. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 30 mM phosphoric acid, pH 1.9) and an organic modifier (e.g., acetonitrile).[4] The exact ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.[4]

  • Column Temperature: 50 °C.[4]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock 1. Prepare Stock Solution standards 2. Prepare Calibration Standards stock->standards sample 3. Prepare Sample Solution stock->sample hplc 4. HPLC-UV Analysis standards->hplc sample->hplc data 5. Data Acquisition hplc->data curve 6. Construct Calibration Curve data->curve quantify 7. Quantify Sample curve->quantify

General workflow for HPLC-UV quantification.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Use a linear regression to fit the calibration curve.

  • Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.

Conclusion

The choice between LC-MS/MS and HPLC-UV for the quantification of this compound will depend on the specific application. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications. HPLC-UV is a robust and cost-effective alternative for the analysis of less complex samples such as pharmaceutical formulations. The protocols provided herein offer a solid foundation for developing and validating analytical methods for this important therapeutic agent.

References

Application Notes and Protocols for the Preparation of Stock Solutions of (Z)-2-Cyano-3-(p-tolyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Cyano-3-(p-tolyl)acrylic acid is a derivative of acrylic acid, a class of compounds with diverse applications in chemical synthesis and materials science. In the context of drug development and biomedical research, such molecules can serve as intermediates or as bioactive compounds themselves. Proper preparation of stock solutions is a critical first step for any downstream application, ensuring accuracy, reproducibility, and safety in experimental results.

This document provides a detailed protocol for the preparation of stock solutions of this compound. Due to the limited availability of specific data for this compound, the following guidelines are based on the general properties of acrylic acids, cyanoacrylates, and related small molecules. Researchers should consider this a starting point and may need to optimize the protocol based on their specific experimental needs and the purity of the compound.

Compound Information

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol [1]
CAS Number 1424390-73-7
Appearance Likely a solidGeneral chemical knowledge
Purity Buyer assumes responsibility to confirm

Safety and Handling Precautions

Compounds containing the cyanoacrylate functional group can be irritating and may polymerize upon exposure to moisture.[2][3] It is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.[4]

  • Lab Coat: A standard laboratory coat is required.

  • Clothing: Avoid wearing cotton or wool clothing, as cyanoacrylates can react exothermically with these materials.[2]

General Handling:

  • Avoid inhalation of dust or fumes.[4][5]

  • Prevent contact with skin and eyes.[4][5]

  • Keep the container tightly closed when not in use.[6]

  • Store in a cool, dry, and dark place, away from bases, acids, and sources of ignition.[2][6]

Experimental Protocol: Preparation of Stock Solutions

This protocol outlines a systematic approach to preparing stock solutions of this compound. The key steps involve solvent selection, solubility testing, and the final preparation of the stock solution.

Materials and Equipment
  • This compound

  • Analytical balance

  • Spatula

  • Appropriate glassware (e.g., volumetric flasks, glass vials)

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Solvents (e.g., DMSO, DMF, Ethanol, Methanol, PBS)

Workflow Diagram

G cluster_prep Preparation cluster_solubility Solubility Testing (Small Scale) cluster_stock Stock Solution Preparation A Weigh Compound B Select Potential Solvents A->B C Add Small Amount of Compound to Solvent B->C D Vortex/Sonicate C->D E Observe for Dissolution D->E E->B If insoluble, try new solvent F Determine Suitable Solvent E->F If soluble G Calculate Mass for Desired Concentration F->G H Add Solvent to Weighed Compound G->H I Vortex/Sonicate until Dissolved H->I J Store Solution Appropriately I->J

Caption: Workflow for preparing stock solutions.

Step-by-Step Procedure

Step 1: Solvent Selection and Solubility Testing

Due to the lack of specific solubility data, a preliminary solubility test is highly recommended. Based on the structure (containing both a polar carboxylic acid group and a nonpolar p-tolyl group), the following solvents are suggested for initial testing.

SolventRationale
DMSO (Dimethyl sulfoxide) A common solvent for dissolving a wide range of organic compounds for biological assays.
DMF (Dimethylformamide) Another polar aprotic solvent with good solvating properties.
Ethanol/Methanol Polar protic solvents that may dissolve the compound.
Aqueous Buffers (e.g., PBS) with pH adjustment The carboxylic acid group suggests that solubility in aqueous solutions will be pH-dependent. Deprotonation with a base (e.g., NaOH) to form the carboxylate salt will likely increase water solubility.

Solubility Test Protocol:

  • Add a small, known amount of this compound (e.g., 1-2 mg) to a small glass vial.

  • Add a small volume of the selected solvent (e.g., 100 µL) and vortex thoroughly.

  • If the compound does not dissolve, incrementally add more solvent and vortex after each addition. Sonication can be used to aid dissolution.

  • Observe and record the approximate concentration at which the compound fully dissolves. This will inform the maximum practical concentration for your stock solution.

Step 2: Calculation for Stock Solution

Once a suitable solvent is determined, calculate the required mass of the compound for your desired stock concentration and volume.

Formula:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

Example Calculation for a 10 mM Stock Solution in 10 mL of DMSO:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Desired Volume: 10 mL = 0.010 L

  • Molecular Weight: 187.19 g/mol

Mass (g) = 0.010 mol/L x 0.010 L x 187.19 g/mol = 0.0018719 g = 1.87 mg

Step 3: Preparation of the Stock Solution

  • Accurately weigh the calculated mass of this compound using an analytical balance and place it in an appropriate volumetric flask or vial.

  • Add a portion of the chosen solvent (e.g., about half of the final volume).

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Add the remaining solvent to reach the final desired volume.

  • Mix the solution thoroughly to ensure homogeneity.

Storage and Stability

  • Storage Temperature: For short-term storage, refrigeration at 2-8°C is often suitable.[7] For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.

  • Light and Air: Protect the solution from light by storing it in an amber vial or a container wrapped in aluminum foil. Minimize exposure to air by ensuring the container is tightly sealed.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Quality Control

Given that the purity of this compound may not be certified, it is advisable to perform an analytical check of the stock solution if the downstream application is sensitive to impurities. Techniques such as HPLC or LC-MS can be used to assess the purity and concentration of the solution.

Conclusion

This document provides a comprehensive guide for the preparation of stock solutions of this compound. By following these protocols, researchers can prepare reliable and reproducible solutions for their experiments. It is essential to adhere to all safety precautions and to perform initial solubility tests to determine the most appropriate solvent for the intended application.

References

Application Notes and Protocols: Knoevenagel Condensation of p-Tolualdehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the Knoevenagel condensation of p-tolualdehyde with various active methylene compounds. The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds, yielding α,β-unsaturated compounds that are valuable intermediates in the production of pharmaceuticals, polymers, and other fine chemicals.[1][2][3][4]

Introduction

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield a new α,β-unsaturated product.[2] The reaction is typically catalyzed by a weak base, such as an amine.[2][4] This application note explores the reaction of p-tolualdehyde with two common active methylene compounds: malonic acid (leading to p-methylcinnamic acid after decarboxylation) and ethyl cyanoacetate (leading to ethyl 2-cyano-3-(p-tolyl)acrylate). Various catalytic systems and reaction conditions are presented to provide researchers with a selection of methodologies to suit different laboratory setups and green chemistry considerations.

Data Presentation: Comparative Experimental Conditions

The following table summarizes various experimental setups for the Knoevenagel condensation of p-tolualdehyde, providing a clear comparison of catalysts, solvents, reaction times, temperatures, and reported yields.

EntryActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
1Malonic AcidPiperidine/PyridinePyridineReflux4~95
2Malonic AcidAmmonium BicarbonateSolvent-free100-1201-2High
3Ethyl CyanoacetateDiisopropylethylammonium acetate (DIPEAc)Toluene80292
4Ethyl CyanoacetateGallium(III) Chloride (GaCl₃)Solvent-free (Grinding)Room Temp< 5 minHigh
5Ethyl CyanoacetateDABCO / [HyEtPy]ClWaterRoom Temp0.590+

Experimental Protocols

Protocol 1: Knoevenagel-Doebner Condensation of p-Tolualdehyde with Malonic Acid using Piperidine and Pyridine

This classical approach, a modification of the Knoevenagel condensation known as the Doebner modification, utilizes pyridine as both a solvent and a base, with piperidine as a catalyst. The reaction is followed by decarboxylation to yield the cinnamic acid derivative.[1][2]

Materials:

  • p-Tolualdehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Hydrochloric Acid (10% aqueous solution)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolualdehyde (1.0 eq).

  • Add malonic acid (1.1 eq) to the flask.

  • Add pyridine (sufficient quantity to act as solvent) and a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with a 10% aqueous solution of hydrochloric acid.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure p-methylcinnamic acid.

Protocol 2: Solvent-Free Knoevenagel Condensation of p-Tolualdehyde with Malonic Acid using Ammonium Bicarbonate

This method represents a greener approach to the Knoevenagel condensation, avoiding the use of hazardous solvents like pyridine.[5]

Materials:

  • p-Tolualdehyde

  • Malonic Acid

  • Ammonium Bicarbonate

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, combine p-tolualdehyde (1.0 eq), malonic acid (1.5 eq), and ammonium bicarbonate (0.2 eq).

  • Grind the mixture thoroughly with a pestle for 5-10 minutes at room temperature.

  • Transfer the mixture to a round-bottom flask and heat in an oil bath at 100-120 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Add water to the flask and stir to dissolve any remaining inorganic salts.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure p-methylcinnamic acid.

Protocol 3: Knoevenagel Condensation of p-Tolualdehyde with Ethyl Cyanoacetate using Diisopropylethylammonium Acetate (DIPEAc)

This protocol utilizes a specific ionic liquid as a catalyst for the condensation reaction, offering high yields and shorter reaction times.[6]

Materials:

  • p-Tolualdehyde

  • Ethyl Cyanoacetate

  • Diisopropylethylammonium acetate (DIPEAc)

  • Toluene

  • Water

  • Brine

Procedure:

  • To a solution of p-tolualdehyde (1.0 eq) in toluene, add ethyl cyanoacetate (1.2 eq).

  • Add a catalytic amount of diisopropylethylammonium acetate (DIPEAc) (0.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield ethyl 2-cyano-3-(p-tolyl)acrylate.[6]

Protocol 4: Solvent-Free Knoevenagel Condensation of p-Tolualdehyde with Ethyl Cyanoacetate using Gallium(III) Chloride

This efficient and rapid method employs a Lewis acid catalyst under solvent-free grinding conditions.[7]

Materials:

  • p-Tolualdehyde

  • Ethyl Cyanoacetate

  • Gallium(III) Chloride (GaCl₃)

  • Cold Water

Procedure:

  • In a mortar, place p-tolualdehyde (1.0 eq) and ethyl cyanoacetate (1.2 eq).

  • Add a catalytic amount of Gallium(III) Chloride (1 mol%).

  • Grind the mixture at room temperature for 1-2 minutes. The reaction is typically rapid and may be accompanied by a change in consistency.[7]

  • After grinding, wash the solid product with cold water.[7]

  • Collect the product by filtration and dry to obtain pure ethyl 2-cyano-3-(p-tolyl)acrylate. Further purification is often not necessary due to the high purity of the product obtained.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the Knoevenagel condensation.

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification p_tolualdehyde p-Tolualdehyde mixing Mixing with Catalyst & Solvent p_tolualdehyde->mixing active_methylene Active Methylene (e.g., Malonic Acid or Ethyl Cyanoacetate) active_methylene->mixing heating Heating/Stirring mixing->heating quenching Quenching/ Acidification heating->quenching filtration Filtration quenching->filtration recrystallization Recrystallization/ Chromatography filtration->recrystallization product Pure Product recrystallization->product

Caption: General workflow for the Knoevenagel condensation.

The following diagram illustrates the signaling pathway of the Knoevenagel condensation reaction.

Knoevenagel_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aldehyde p-Tolualdehyde alkoxide Tetrahedral Alkoxide Intermediate aldehyde->alkoxide active_methylene Active Methylene Compound enolate Enolate Ion active_methylene->enolate Deprotonation base Base (Catalyst) base->enolate enolate->alkoxide Nucleophilic Attack product α,β-Unsaturated Product alkoxide->product Dehydration water Water alkoxide->water

Caption: Signaling pathway of the Knoevenagel condensation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals involved in the synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Cyano-3-(p-tolyl)acrylic acid?

A1: The most prevalent and efficient method is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of p-tolualdehyde with an active methylene compound, typically cyanoacetic acid.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, can be used to separate the product from the starting materials. The disappearance of the p-tolualdehyde spot indicates the reaction is nearing completion.

Q3: My reaction resulted in a mixture of (Z) and (E) isomers. How can I improve the selectivity for the (Z)-isomer?

A3: Achieving high (Z)-isomer selectivity is a common challenge. The (Z)-isomer is often the thermodynamically favored product due to potential intramolecular hydrogen bonding. To favor its formation, consider optimizing reaction conditions such as the choice of catalyst and solvent, and adjusting the reaction temperature. In some cases, specific catalysts or enzymatic methods can provide excellent E/Z selectivity.[1]

Q4: What are the best practices for purifying the final product?

A4: The most common purification method is recrystallization.[2] Solvents like ethanol or acetonitrile are often effective.[2][3] If significant impurities persist, an acid-base extraction can be performed. Dissolve the crude product in an aqueous base (like sodium bicarbonate), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified acrylic acid product.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst The use of weak organic bases like piperidine is common.[3] These can degrade over time. Use a fresh bottle of the catalyst or distill it before use. Consider alternative catalysts like diisopropylethylammonium acetate (DIPEAc) or L-proline which have shown high efficacy.[4]
Poor Reagent Quality p-Tolualdehyde can oxidize to p-toluic acid upon prolonged exposure to air. Ensure the aldehyde is pure; if necessary, purify it by distillation. Use high-purity cyanoacetic acid.
Incorrect Solvent The choice of solvent is critical. While ethanol is common, it can lead to side reactions like transesterification if you are using an ester of cyanoacetic acid.[5] Consider using solvents like acetonitrile or performing the reaction in water under catalyst-free conditions.[6][7]
Sub-optimal Reaction Conditions The reaction may require heating (reflux) to proceed at a reasonable rate.[3] Ensure the reaction temperature is appropriate for the chosen solvent and catalyst system. Reaction times can vary from 45 minutes to several hours.[3]

Problem 2: Product is Impure or Difficult to Purify

Potential Cause Troubleshooting Step
Presence of Starting Materials If TLC indicates unreacted p-tolualdehyde, consider increasing the reaction time or temperature. Ensure a slight excess of cyanoacetic acid was used.
Formation of Side Products Side reactions can occur, especially at high temperatures.[1] Attempt purification via recrystallization from a different solvent system. If that fails, column chromatography can be attempted, though it may be challenging for acidic compounds.[2] An acid-base extraction is often a highly effective alternative.[8]
Contamination with Acetic Acid Acetic acid can be a byproduct in some acrylic acid syntheses.[8] It can often be removed during the workup by washing the crude product with cold water or through an extraction/distillation process.[8]

Experimental Protocols & Data

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-tolualdehyde (1.0 eq), cyanoacetic acid (1.1 eq), and a suitable solvent such as ethanol or acetonitrile (approx. 5-10 mL per gram of aldehyde).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).[3]

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water and acidify with dilute HCl until the pH is ~2.

  • Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified product.

  • Drying & Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Quantitative Data: Catalyst and Condition Comparison

The selection of catalyst and reaction conditions significantly impacts the synthesis outcome. The following table summarizes yields reported under various conditions for similar Knoevenagel condensations.

AldehydeActive Methylene CompoundCatalystSolventConditionsYield (%)Reference
Aromatic AldehydesEthyl CyanoacetateDIPEAcNoneRT, 10-20 min88-96%[4][9]
p-TolualdehydeCyanoacetic AcidPiperidineAcetonitrileRefluxHigh[10]
Aromatic AldehydesMalononitrileAmmonium AcetateNoneSonication, RT91-96%[11]
BenzaldehydeMalononitrileNoneWater50 °C, 4h90%[7]
Aromatic AldehydesEthyl CyanoacetateTriphenylphosphineNone75-80 °CGood[12]

Visualizations

Reaction Mechanism: Knoevenagel Condensation

Knoevenagel_Mechanism Mechanism of Piperidine-Catalyzed Knoevenagel Condensation sub p-Tolualdehyde + Cyanoacetic Acid enolate Enolate/ Carbanion sub->enolate Deprotonation cat Piperidine (Base) cat->enolate add Aldol Addition Intermediate enolate->add Nucleophilic Attack elim Elimination of Water add->elim Dehydration prod This compound elim->prod

Caption: Mechanism of the Knoevenagel condensation.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow start 1. Mix Reagents (Aldehyde, Cyanoacetic Acid, Solvent) catalyst 2. Add Catalyst (e.g., Piperidine) start->catalyst react 3. Heat to Reflux & Monitor by TLC catalyst->react workup 4. Cool & Acidify (Precipitation) react->workup filter 5. Filter & Wash Solid workup->filter purify 6. Recrystallize filter->purify end 7. Dry & Characterize (NMR, MP) purify->end

Caption: A typical workflow for synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Decision Tree start Experiment Complete. Check Yield & Purity. low_yield Low or No Yield? start->low_yield impure Product Impure? low_yield->impure No check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes unreacted_sm Unreacted Starting Material? impure->unreacted_sm Yes success High Yield & Purity impure->success No check_catalyst Use Fresh/Purified Catalyst check_reagents->check_catalyst check_conditions Verify Temp & Time. Change Solvent? check_catalyst->check_conditions rerun Rerun with Pure Reagents check_conditions->rerun side_products Other Spots on TLC? unreacted_sm->side_products No increase_time Increase Reaction Time/Temp unreacted_sm->increase_time Yes recrystallize Recrystallize from Different Solvent side_products->recrystallize Yes extraction Perform Acid-Base Extraction recrystallize->extraction

Caption: A guide for diagnosing common synthesis issues.

References

Technical Support Center: (Z)-2-Cyano-3-(p-tolyl)acrylic acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (Z)-2-Cyano-3-(p-tolyl)acrylic acid.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound.

Problem Potential Cause Recommended Solution
Persistent Impurities in ¹H-NMR - Residual starting materials (p-tolualdehyde, cyanoacetic acid).- Presence of the (E)-isomer.- Trapped solvent.- Optimize the reaction stoichiometry and monitor completion by TLC.- Attempt fractional crystallization to separate isomers.- Dry the compound under high vacuum for an extended period.[1]
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent.- The cooling process is too rapid, leading to impure crystals.- Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvent mixtures.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Co-elution during Column Chromatography - The polarity of the (Z) and (E) isomers are very similar.- The compound may be unstable on the silica gel.- Use a less polar solvent system and a longer column to improve separation.- Consider using a different stationary phase, such as alumina.- A researcher noted that for a similar compound, column chromatography led to unwanted changes, possibly due to an amine moiety.[1]
Oily Product Instead of Crystals - Presence of impurities that inhibit crystallization.- The compound may exist as a low-melting solid or an oil at room temperature.- Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities.- Attempt trituration with a solvent in which the desired compound is insoluble but the impurities are soluble.- If the product is indeed an oil, proceed with chromatographic purification.
Discoloration of the Final Product - Presence of colored impurities from the reaction.- Degradation of the compound.- Treat the solution with activated charcoal before the final filtration in recrystallization.- Store the purified compound under an inert atmosphere and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method for synthesizing this compound and its derivatives is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde (in this case, p-tolualdehyde) with a compound containing an active methylene group (such as cyanoacetic acid) in the presence of a weak base like piperidine or ammonium acetate.[2][3]

Q2: How can I confirm the isomeric purity ((Z) vs. (E)) of my sample?

A2: The isomeric purity can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the vinylic proton will be different for the (Z) and (E) isomers due to different spatial arrangements of the substituents. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers.[4]

Q3: What are the best recrystallization solvents for this compound?

A3: While specific data for this exact compound is limited, common solvents for recrystallizing acrylic acid derivatives include ethanol, acetonitrile, toluene, and mixtures of ethyl acetate and hexanes.[1][3] The ideal solvent or solvent system should be determined empirically by testing the solubility of the crude product in small amounts of various solvents.

Q4: My compound seems to be degrading during purification. What can I do to minimize this?

A4: Acrylic acids can be susceptible to polymerization, especially at elevated temperatures.[5][6] It is advisable to perform purification steps, such as recrystallization, at the lowest effective temperature and to avoid prolonged heating. The use of radical inhibitors, although more common in the bulk manufacturing of acrylic acid, could be considered if polymerization is a significant issue.[6] Storing the purified compound in a cool, dark place under an inert atmosphere can also help prevent degradation.

Q5: Are there alternative purification methods to recrystallization and column chromatography?

A5: For acrylic acid and its derivatives, melt crystallization can be an effective purification technique, especially for removing impurities when distillation is not feasible due to the risk of polymerization.[5] Another approach is fractional crystallization, which can be particularly useful for separating isomers or closely related impurities.[7]

Experimental Protocols

General Recrystallization Protocol
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, acetonitrile).

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a common mobile phase for acidic compounds. The gradient can be optimized to achieve good separation.

  • Detector: A UV detector set at a wavelength where the compound has maximum absorbance.

  • Procedure:

    • Prepare a dilute solution of the sample in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram to determine the purity and identify any impurities by comparing with reference standards if available.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification p_tolualdehyde p-Tolualdehyde knoevenagel Knoevenagel Condensation p_tolualdehyde->knoevenagel cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->knoevenagel crude_product Crude Product knoevenagel->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography purity_analysis Purity Analysis (NMR, HPLC) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure (Z)-isomer purity_analysis->pure_product

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_issues Troubleshooting cluster_solutions Solutions start Purification Attempt check_purity Check Purity (e.g., NMR, TLC) start->check_purity is_pure Is it pure? check_purity->is_pure end Pure Product is_pure->end Yes impurities Impurities Present is_pure->impurities No rerun_column Re-run Column (different solvent/stationary phase) impurities->rerun_column recrystallize Re-crystallize (different solvent) impurities->recrystallize low_yield Low Yield low_yield->recrystallize oily_product Oily Product oily_product->rerun_column triturate Triturate oily_product->triturate rerun_column->check_purity recrystallize->check_purity triturate->check_purity

Caption: A decision-making diagram for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Knoevenagel condensation of p-tolualdehyde and cyanoacetic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Impure starting materials.1. Use fresh, high-purity piperidine or another suitable base catalyst. 2. Monitor the reaction by TLC to determine the optimal reaction time. A slight increase in temperature may be beneficial, but be cautious of increased side reactions. 3. Ensure p-tolualdehyde and cyanoacetic acid are pure and dry.
Presence of (E)-isomer Impurity The Knoevenagel condensation can initially produce a mixture of (E) and (Z) isomers.[1] The (E)-isomer may be thermodynamically more stable under certain conditions.1. The (Z) isomer is often favored under kinetic control at lower temperatures. Try running the reaction at room temperature or below. 2. Isomerization can sometimes be achieved post-reaction through recrystallization from an appropriate solvent system. Experiment with different solvents to selectively precipitate the desired (Z)-isomer. 3. In some cases, exposure to UV light can facilitate isomerization; however, this needs to be carefully controlled.
Formation of Michael Adduct The product, an α,β-unsaturated system, can act as a Michael acceptor, leading to the addition of another molecule of the cyanoacetic acid enolate.[2][3][4] This is more prevalent with stronger bases.1. Use a weak base catalyst like piperidine rather than stronger bases such as sodium hydroxide or potassium hydroxide.[1] 2. Use stoichiometric amounts of reactants to avoid an excess of the nucleophile. 3. Maintain a moderate reaction temperature to disfavor the Michael addition.
Decarboxylation of the Product The acrylic acid product can undergo decarboxylation to form p-tolylacetonitrile, especially at elevated temperatures.[1]1. Avoid excessive heating during the reaction and work-up. 2. If purification by distillation is attempted, perform it under reduced pressure to lower the boiling point. 3. For purification, prioritize non-thermal methods like recrystallization.
Difficulty in Product Purification The product and side products may have similar polarities, making separation by column chromatography challenging. Amine catalysts can also co-elute with the product.1. Attempt recrystallization from various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to find conditions that selectively crystallize the desired product.[5] 2. If column chromatography is necessary, use a carefully selected eluent system and consider a neutral alumina stationary phase to minimize interactions with the acidic product. 3. To remove a basic catalyst like piperidine, an acidic wash of the organic extract during work-up can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary reaction is a Knoevenagel condensation.[1][6] This is a nucleophilic addition of an active hydrogen compound (cyanoacetic acid) to a carbonyl group (p-tolualdehyde), followed by a dehydration reaction.[1] A weak base, such as piperidine, is typically used as a catalyst.[7][8]

Q2: What are the main side reactions I should be aware of?

A2: The three main side reactions are:

  • Z/E Isomerization: Formation of the undesired (E)-isomer. The initial product can be a mixture of both isomers, which can equilibrate to the more stable form under the reaction conditions.[1]

  • Michael Addition: The α,β-unsaturated product can react with another deprotonated cyanoacetic acid molecule.[2][3][9]

  • Decarboxylation: Loss of carbon dioxide from the carboxylic acid group, particularly at higher temperatures.[1]

Q3: How can I minimize the formation of the (E)-isomer?

A3: To favor the (Z)-isomer, it is generally recommended to run the reaction under kinetic control, which usually involves lower temperatures. The choice of solvent can also influence the isomeric ratio. While the initial product may be a mix, the desired isomer can sometimes be isolated through careful recrystallization.[1]

Q4: Is there an optimal catalyst for this reaction?

A4: Weakly basic amines like piperidine are commonly used and are effective for the Knoevenagel condensation.[1][7][8] Using a strong base can lead to an increase in side reactions, such as self-condensation of the aldehyde or Michael addition.[1]

Q5: What analytical techniques are best for monitoring the reaction and characterizing the product?

A5: Thin-Layer Chromatography (TLC) is useful for monitoring the progress of the reaction. For product characterization and to quantify the presence of isomers and other impurities, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[5]

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the Knoevenagel condensation.

Materials:

  • p-Tolualdehyde

  • Cyanoacetic acid

  • Piperidine

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) and cyanoacetic acid (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate and any remaining piperidine.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Visualizations

Side_Reactions Reactants p-Tolualdehyde + Cyanoacetic Acid Product This compound Reactants->Product Knoevenagel Condensation Isomer (E)-isomer Product->Isomer Isomerization MichaelAdduct Michael Adduct Product->MichaelAdduct Michael Addition Decarboxylation Decarboxylation Product Product->Decarboxylation Decarboxylation (Heat) Troubleshooting_Workflow Start Experiment Complete Analysis Analyze Product Mixture (TLC, HPLC, NMR) Start->Analysis CheckYield Is Yield Acceptable? Analysis->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes LowYield Troubleshoot Low Yield: - Check catalyst activity - Verify reaction time/temp - Ensure starting material purity CheckYield->LowYield No ImpureProduct Identify Impurities CheckPurity->ImpureProduct No End Successful Synthesis CheckPurity->End Yes IsomerProblem High (E)-isomer content? ImpureProduct->IsomerProblem MichaelProblem Michael Adduct present? IsomerProblem->MichaelProblem No IsomerSolution Optimize for (Z)-isomer: - Lower reaction temperature - Attempt recrystallization IsomerProblem->IsomerSolution Yes DecarbProblem Decarboxylation product present? MichaelProblem->DecarbProblem No MichaelSolution Minimize Michael Addition: - Use weaker base - Stoichiometric reactants MichaelProblem->MichaelSolution Yes DecarbSolution Prevent Decarboxylation: - Avoid high temperatures DecarbProblem->DecarbSolution Yes DecarbProblem->End No

References

Technical Support Center: Optimizing Reaction Conditions for (Z)-2-Cyano-3-(p-tolyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing this compound is the Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid. This reaction is typically catalyzed by a weak base.

Q2: Why is controlling the stereochemistry to obtain the (Z)-isomer important?

A2: The geometric isomers, (Z) and (E), of 2-Cyano-3-(p-tolyl)acrylic acid can exhibit different physical, chemical, and biological properties. For applications in drug development and materials science, a specific isomer is often required for optimal activity and to meet regulatory standards.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The key parameters to control are the choice of catalyst, solvent, reaction temperature, and reaction time. These factors can significantly influence the reaction rate, yield, and the stereoselectivity of the product.

Q4: Can the nitrile group hydrolyze during the reaction?

A4: Yes, the nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of an amide or carboxylic acid by-product.[1][2][3][4][5] Careful control of the reaction pH and temperature is necessary to minimize this side reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Impure starting materials.1. Use a fresh or properly stored catalyst. Consider screening different catalysts (e.g., piperidine, KOH). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC. 4. Ensure the purity of p-tolualdehyde and cyanoacetic acid.
Formation of the undesired (E)-isomer 1. Reaction conditions favoring the thermodynamically more stable (E)-isomer. 2. Equilibration of the (Z)-isomer to the (E)-isomer during workup or purification.1. Employ milder reaction conditions (lower temperature, shorter reaction time). Some catalyst systems may favor the kinetic (Z)-product. 2. Avoid prolonged heating and exposure to acidic or basic conditions during purification. Consider purification methods that do not involve heat, if possible.
Presence of Amide or Carboxylic Acid Impurities 1. Hydrolysis of the nitrile group due to excessive heat or prolonged exposure to basic or acidic conditions.1. Use a milder catalyst or reduce the catalyst loading. 2. Minimize the reaction time and temperature. 3. Neutralize the reaction mixture promptly during workup.
Difficult Purification 1. Similar polarities of the (Z) and (E) isomers. 2. Presence of polar impurities from side reactions.1. Attempt fractional crystallization using a suitable solvent system. 2. For column chromatography, use a high-resolution silica gel and a carefully selected eluent system to improve separation. Note that some amine-containing compounds may be sensitive to silica gel.[6] 3. Recrystallization from a suitable solvent like acetonitrile has been suggested for similar compounds.[6]

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • p-Tolualdehyde

  • Cyanoacetic acid

  • Catalyst (e.g., Piperidine or Potassium Hydroxide)

  • Solvent (e.g., Acetonitrile or Water)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, dissolve p-tolualdehyde (1.0 mmol) and cyanoacetic acid (1.0 mmol) in the chosen solvent.

  • Add the catalyst (e.g., 20 mol% KOH or a catalytic amount of piperidine).[7][8]

  • Stir the mixture at the desired temperature (e.g., 75°C) for a specified time (e.g., 20 minutes to 2 hours), monitoring the reaction by Thin Layer Chromatography (TLC).[8]

  • After completion, cool the reaction mixture and acidify with HCl (e.g., 3 M solution).[8]

  • If a precipitate forms, it can be filtered, washed, and dried. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.[8]

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start reactants Dissolve p-tolualdehyde and cyanoacetic acid in solvent start->reactants catalyst Add Catalyst reactants->catalyst reaction Heat and Stir (Monitor by TLC) catalyst->reaction workup Acidify with HCl reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify Crude Product (Recrystallization or Chromatography) extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_isomer Check E/Z Ratio start->check_isomer check_impurities Identify Impurities (e.g., by NMR, LC-MS) start->check_impurities high_e High (E)-isomer content check_isomer->high_e amide_present Amide/Carboxylic Acid Impurities Present check_impurities->amide_present low_conversion Low Conversion check_impurities->low_conversion solution_isomer Modify Reaction Conditions: - Lower Temperature - Change Catalyst/Solvent high_e->solution_isomer Action solution_hydrolysis Modify Reaction Conditions: - Milder Base - Shorter Time - Lower Temperature amide_present->solution_hydrolysis Action solution_conversion Optimize Reaction: - Increase Temperature/Time - Check Reagent Purity low_conversion->solution_conversion Action

Caption: Troubleshooting logic for optimizing the synthesis.

References

How to prevent the isomerization of (Z)-2-Cyano-3-(p-tolyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of (Z)-2-Cyano-3-(p-tolyl)acrylic acid to its (E)-isomer. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during synthesis, purification, and storage.

Troubleshooting Guides

Issue: Low Yield of (Z)-Isomer in Synthesis

Problem: The synthesis, typically a Knoevenagel condensation between p-tolualdehyde and cyanoacetic acid, results in a low yield of the desired this compound and a high proportion of the unwanted (E)-isomer.

Possible CauseRecommended ActionExpected Outcome
Reaction Temperature Maintain a low reaction temperature (e.g., 0-5 °C) during the condensation reaction.Lower temperatures can favor the kinetic (Z)-product over the thermodynamically more stable (E)-product.
Base Catalyst Use a mild, sterically hindered base (e.g., piperidine, pyridine) in catalytic amounts.A mild base is less likely to promote isomerization of the (Z)-product to the (E)-isomer once formed.
Reaction Time Monitor the reaction closely and minimize the reaction time.Prolonged reaction times, especially in the presence of base, can lead to equilibration to the more stable (E)-isomer.
Solvent Choice Employ a non-polar or weakly polar aprotic solvent.Solvents with lower polarity can influence the transition state energetics to favor the (Z)-isomer.
Issue: Isomerization During Work-up and Purification

Problem: The proportion of the (E)-isomer increases significantly during the extraction, washing, and purification steps.

Possible CauseRecommended ActionExpected Outcome
Acidic/Basic Conditions Avoid strong acidic or basic conditions during aqueous work-up. Use dilute, buffered solutions if pH adjustment is necessary.Extreme pH can catalyze the isomerization. Maintaining a near-neutral pH minimizes this risk.
Elevated Temperatures Perform all purification steps, including solvent evaporation, at low temperatures (e.g., using a rotary evaporator with a cooled water bath).Heat provides the activation energy for the conversion of the less stable (Z)-isomer to the (E)-isomer.
Light Exposure Protect the sample from direct light by using amber glassware or covering the flasks with aluminum foil.UV light can induce photochemical isomerization.
Chromatography Stationary Phase If column chromatography is necessary, consider using a neutral stationary phase like silica gel and elute quickly.Acidic or basic stationary phases can promote on-column isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the isomerization of this compound?

The isomerization from the (Z) to the (E) form is primarily influenced by four main factors:

  • Temperature: Higher temperatures provide the necessary energy to overcome the rotational barrier of the double bond.

  • Light: Exposure to ultraviolet (UV) radiation can trigger photochemical isomerization.

  • pH: Both acidic and basic conditions can catalyze the isomerization process.

  • Solvent Polarity: The polarity of the solvent can affect the relative stability of the two isomers and the energy barrier for isomerization.

Q2: How can I store this compound to minimize isomerization?

For optimal stability and to prevent isomerization during storage, the following conditions are recommended:

Storage ParameterRecommendationRationale
Temperature Store at low temperatures, preferably at or below 4 °C.Reduces the thermal energy available for isomerization.
Light Store in an amber, tightly sealed vial in the dark.Prevents photochemical isomerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of degradation reactions that could be catalyzed by air or moisture.
Solvent If in solution, use a non-polar, aprotic solvent and store at low temperature.Polar protic solvents can potentially facilitate isomerization.

Q3: Can intramolecular hydrogen bonding play a role in the stability of the (Z)-isomer?

Yes, for analogous 2-cyano-3-amino-acrylic acid derivatives, intramolecular hydrogen bonding between the amino group and the cyano or ester group has been shown to be a crucial factor in stabilizing the (Z)-isomer. In the case of this compound, while there isn't a classic hydrogen bond donor in the 3-position, the carboxylic acid proton could potentially form an intramolecular hydrogen bond with the cyano group in the (Z)-conformation, which could contribute to its stability.

Q4: What analytical techniques are suitable for monitoring the isomerization?

The ratio of (Z) to (E) isomers can be effectively monitored using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can typically separate the two isomers, allowing for their quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool to distinguish and quantify the isomers. The chemical shift of the vinylic proton will be different for the (Z) and (E) isomers. Integration of the respective signals allows for the determination of the isomeric ratio.

Experimental Protocols

Protocol 1: Synthesis of this compound with High Z-selectivity

This protocol is a generalized procedure based on the Knoevenagel condensation, optimized to favor the formation of the (Z)-isomer.

  • Reaction Setup: In a round-bottom flask cooled to 0 °C in an ice bath, dissolve p-tolualdehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane).

  • Catalyst Addition: Add a catalytic amount of a mild, sterically hindered base such as piperidine (0.1 eq) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction should be stopped as soon as the starting material is consumed to avoid isomerization.

  • Work-up: Quench the reaction with a dilute, cold aqueous solution of a weak acid (e.g., 1% HCl) to neutralize the catalyst. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure at a low temperature. If further purification is needed, recrystallization from a suitable solvent system is preferred over column chromatography to minimize isomerization.

Protocol 2: Quantification of (Z)/(E) Isomer Ratio by 1H NMR
  • Sample Preparation: Prepare a solution of the 2-Cyano-3-(p-tolyl)acrylic acid sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • NMR Acquisition: Acquire a 1H NMR spectrum.

  • Data Analysis: Identify the distinct signals corresponding to the vinylic proton of the (Z) and (E) isomers. The chemical shifts of these protons will be different due to their different chemical environments.

  • Ratio Calculation: Integrate the signals for the vinylic protons of both isomers. The ratio of the integrals will correspond to the molar ratio of the (Z) and (E) isomers in the sample.

Visualizations

Isomerization_Pathway cluster_factors Factors Promoting Isomerization Z_Isomer This compound Transition_State Transition State (Rotation around C=C) Z_Isomer->Transition_State ΔG‡ (Z→E) E_Isomer (E)-2-Cyano-3-(p-tolyl)acrylic acid Transition_State->E_Isomer Heat Heat (Δ) Heat->Z_Isomer Light Light (hν) Light->Z_Isomer Acid_Base Acid/Base (H+/OH-) Acid_Base->Z_Isomer

Caption: Isomerization pathway from the (Z) to the (E) isomer, highlighting the energy barrier and key contributing factors.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_storage Storage Start p-tolualdehyde + Cyanoacetic Acid Reaction Knoevenagel Condensation (Low Temp, Mild Base) Start->Reaction Crude_Product Crude (Z)-Product Reaction->Crude_Product Workup Aqueous Work-up (Neutral pH, Low Temp) Crude_Product->Workup Recrystallization Recrystallization (Protected from Light) Workup->Recrystallization Pure_Z_Isomer Pure (Z)-Isomer Recrystallization->Pure_Z_Isomer Analysis_Step HPLC / 1H NMR Pure_Z_Isomer->Analysis_Step Verify Isomeric Purity Storage_Conditions Store at ≤ 4°C in the dark under inert atmosphere Pure_Z_Isomer->Storage_Conditions

Caption: Recommended experimental workflow for the synthesis, purification, analysis, and storage of this compound to minimize isomerization.

Troubleshooting low bioactivity of (Z)-2-Cyano-3-(p-tolyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (Z)-2-Cyano-3-(p-tolyl)acrylic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common experimental challenges.

Disclaimer: this compound is a research chemical for which limited public data is available. Commercial suppliers often do not provide detailed analytical data. The guidance provided here is based on the chemical properties of structurally related compounds, such as other cyanoacrylates and the known bioactivity of similar molecules like Tyrphostin A9.

Troubleshooting Guide

Question 1: I am not observing the expected biological activity with this compound in my assay. What are the potential causes?

Several factors could contribute to low or no bioactivity. Consider the following troubleshooting steps:

  • Compound Integrity and Purity:

    • Purity: The purity of the compound is critical. Impurities can interfere with the assay or the compound's activity. Since vendors may not provide detailed analytical data, it is advisable to verify the purity of your compound batch using techniques like HPLC, LC-MS, and NMR.

    • Isomeric Form: Ensure you are using the correct isomer, this compound, as the (E) isomer may have different biological activity. Isomeric purity can be assessed by NMR.

    • Degradation: Cyanoacrylate compounds can be susceptible to degradation, especially in the presence of moisture or strong acids/bases, which can lead to polymerization[1]. Store the compound in a cool, dry, and dark place.

  • Solubility Issues:

    • Poor Solubility: The compound may not be sufficiently soluble in your assay buffer. This compound is predicted to be poorly soluble in aqueous solutions.

    • Precipitation: The compound might precipitate out of solution during the experiment, especially when diluting a DMSO stock into an aqueous buffer. Visually inspect your assay plates for any signs of precipitation.

  • Assay-Specific Problems:

    • Assay Interference: Cyanoacrylates can be reactive and may interfere with assay components. This can include reacting with proteins (Michael addition to cysteine residues) or other nucleophiles in the assay medium[2].

    • Incorrect Target: The presumed biological target may not be correct for your experimental system. The bioactivity of this specific compound is not well-characterized.

Question 2: How can I improve the solubility of this compound for my experiments?

Improving solubility is a key step in obtaining reliable results.

  • Solvent Choice:

    • Primary Stock: Prepare a high-concentration stock solution in an organic solvent like DMSO. A related compound, Tyrphostin A9, is soluble in DMSO[3][4].

    • Working Solutions: When preparing working solutions, dilute the DMSO stock into your final assay buffer. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including controls.

  • Solubilization Techniques:

    • Sonication: Briefly sonicate the stock solution to aid dissolution.

    • Vortexing: Vortex the solution thoroughly after each dilution step.

    • Pre-warming: Gently warm the assay buffer before adding the compound stock solution. However, be cautious as heat can degrade some compounds.

Question 3: My results are inconsistent between experiments. What could be the cause?

Inconsistent results often point to issues with experimental setup or compound stability.

  • Compound Stability in Solution:

    • Fresh Preparations: Prepare fresh dilutions of the compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Light Sensitivity: Protect the compound and its solutions from light, as some organic molecules are light-sensitive.

  • Experimental Variability:

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes.

    • Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media conditions.

    • Incubation Times: Use precise and consistent incubation times for all treatments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

While the exact mechanism is not well-defined for this specific molecule, structurally similar compounds provide clues. Tyrphostin A9, another cyanoacrylic acid derivative, is a known inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase[3][5]. It has also been shown to affect the STAT3 signaling pathway. Therefore, it is plausible that this compound may exhibit inhibitory activity against protein tyrosine kinases or interfere with STAT3 signaling.

Q2: What is a reasonable concentration range to test in a cell-based assay?

Without specific data for this compound, a good starting point is to test a wide concentration range. Based on the IC50 values of related compounds like Tyrphostin A9 and various STAT3 inhibitors, a range from low nanomolar to high micromolar is recommended (e.g., 1 nM to 100 µM).

Q3: Are there any known safety precautions for handling this compound?

Standard laboratory safety precautions for handling chemical compounds should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.

Quantitative Data for Structurally Related Compounds

The following table summarizes the bioactivity of Tyrphostin A9 and various STAT3 inhibitors to provide a reference for expected potency.

Compound/InhibitorTarget/AssayCell Line/SystemIC50 / EC50Reference
Tyrphostin A9PDGFRCell-free0.5 µM[3][5]
Tyrphostin A9EGFRCell-free460 µM[3]
StatticSTAT3 DNA-bindingRecombinant STAT31.27 ± 0.38 µM[6]
StatticCell viability (MTT)-0.29 ± 0.09 µM[6]
S3I-1757STAT3 DNA-bindingRecombinant STAT30.31 ± 0.18 µM[6]
S3I-1757STAT3 SH2 domain (FP)Cell-free7.39 ± 0.95 µM[6]
NiclosamideSTAT3 DNA-bindingCell-based ELISA0.19 ± 0.001 µM[6]
NiclosamideCell viability (MTT)-1.09 ± 0.9 µM[6]
A26STAT3 SH2 domain (FP)Cell-free0.74 ± 0.13 µM[6]
A26Cell viability (MTT)-6.10 ± 1.3 µM[6]
A18Cell viability (MTT)-12.39 ± 1.2 µM[6]
STAT3-IN-1STAT3HT29 cells1.82 µM
STAT3-IN-1STAT3MDA-MB-231 cells2.14 µM
WP1066JAK2/STAT3HEL cells2.30 µM / 2.43 µM
CryptotanshinoneSTAT3Cell-free4.6 µM

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound.

Materials:

  • Cells of interest (e.g., cancer cell line with active STAT3 signaling)

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent and non-toxic to the cells (e.g., <0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: STAT3 Phosphorylation Western Blot

This protocol assesses the effect of the compound on STAT3 activation.

Materials:

  • Cells that can be stimulated to activate STAT3 (e.g., with IL-6 or another cytokine)

  • This compound

  • Stimulating agent (e.g., IL-6)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control.

Visualizations

G Troubleshooting Workflow for Low Bioactivity cluster_purity Purity Issues cluster_solubility Solubility Issues cluster_assay Assay Issues start Low or No Bioactivity Observed check_purity Verify Compound Purity & Integrity (HPLC, LC-MS, NMR) start->check_purity check_solubility Assess Compound Solubility (Visual Inspection, DLS) start->check_solubility check_assay Evaluate Assay Performance (Controls, Signal-to-Basal Ratio) start->check_assay purity_ok Purity >95%? check_purity->purity_ok solubility_ok Soluble in Assay? check_solubility->solubility_ok assay_ok Assay Validated? check_assay->assay_ok purity_ok->check_solubility Yes repurify Repurify or Obtain New Batch purity_ok->repurify No solubility_ok->check_assay Yes optimize_sol Optimize Solubilization (e.g., different solvent, sonication) solubility_ok->optimize_sol No troubleshoot_assay Troubleshoot Assay (e.g., check for interference) assay_ok->troubleshoot_assay No end Proceed with Optimized Experiment assay_ok->end Yes

Caption: Troubleshooting workflow for low bioactivity.

G Potential STAT3 Signaling Inhibition Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Target Gene Transcription (e.g., Bcl-2, Cyclin D1) nucleus->gene compound This compound compound->jak Inhibition? compound->stat3 Inhibition of Phosphorylation? compound->dimer Inhibition of Dimerization?

Caption: Potential STAT3 signaling inhibition pathway.

G Experimental Workflow for Bioactivity Assessment start Start prepare_stock Prepare Compound Stock (e.g., 10 mM in DMSO) start->prepare_stock viability Cell Viability Assay (MTT) (Determine Cytotoxicity) prepare_stock->viability western Western Blot for p-STAT3 (Assess Target Engagement) viability->western If not overly toxic reporter STAT3 Reporter Assay (Measure Transcriptional Activity) western->reporter end Analyze & Conclude reporter->end

References

Technical Support Center: Stability of (Z)-2-Cyano-3-(p-tolyl)acrylic acid in Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of (Z)-2-Cyano-3-(p-tolyl)acrylic acid in various biological media. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in biological media?

A1: Based on the chemical structure of this compound, two primary degradation pathways are anticipated in biological media:

  • Hydrolysis: The cyano (-CN) and acrylic acid moieties are susceptible to hydrolysis. The nitrile group can be hydrolyzed to a carboxylic acid and ammonia, a reaction that can be catalyzed by nitrilase enzymes.[1][2] The ester-like character of the acrylic acid part could also be a site for hydrolytic cleavage, although less likely for the free acid.

  • Enzymatic Degradation: Plasma and other biological fluids contain various enzymes, such as esterases and amidases, that can metabolize xenobiotics.[3][4][5][6] These enzymes could potentially hydrolyze the cyano group or interact with the acrylic acid portion of the molecule.

Q2: Which factors are most likely to influence the stability of this compound during my experiments?

A2: Several factors can impact the stability of your compound:

  • pH: The pH of the biological matrix can significantly affect the rate of hydrolysis.[7] Changes in pH during sample storage or incubation can lead to inconsistent results.

  • Enzymatic Activity: The presence of active enzymes like esterases, amidases, and proteases in plasma or tissue homogenates can lead to rapid degradation.[4]

  • Temperature: Higher temperatures typically accelerate both chemical and enzymatic degradation processes.[7] It is crucial to maintain consistent and appropriate temperatures during sample handling, incubation, and storage.

  • Light Exposure: Some molecules are light-sensitive. While there is no specific data for this compound, it is good practice to minimize exposure to direct light during experiments.[7]

Q3: How should I prepare and store my biological samples to minimize pre-analytical degradation of the compound?

A3: Proper sample handling is critical for accurate stability assessment.[8]

  • Sample Collection: Use appropriate anticoagulants for plasma collection (e.g., heparin, EDTA). Process blood samples promptly to separate plasma or serum.

  • Enzyme Inhibition: If enzymatic degradation is suspected, consider adding a broad-spectrum esterase inhibitor cocktail to a subset of your samples to differentiate between chemical and enzymatic degradation.

  • Temperature Control: Keep samples on ice during processing and store them at -80°C for long-term storage to minimize both chemical and enzymatic activity.[9]

  • pH Control: If the compound is sensitive to pH changes, ensure the biological matrix is buffered appropriately.

Q4: What analytical technique is recommended for quantifying this compound in biological samples?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.[8][10][11][12][13] This technique offers high sensitivity and selectivity, allowing for accurate measurement of the parent compound and potential metabolites.

Troubleshooting Guides

Problem 1: My compound concentration is decreasing much faster than expected in plasma.

  • Question: Could enzymes be degrading my compound?

    • Answer: Yes, plasma contains a variety of esterases and other hydrolases that can metabolize compounds.[3][4][5] To test this, run a parallel experiment with heat-inactivated plasma or plasma containing a broad-spectrum enzyme inhibitor. If the compound is stable under these conditions, enzymatic degradation is the likely cause.

  • Question: Is the pH of my plasma sample a factor?

    • Answer: It's possible. The pH of plasma can increase upon storage if CO2 escapes. This shift to a more alkaline pH can accelerate the hydrolysis of certain functional groups.[14] Ensure your plasma is properly handled and stored, and consider using buffered solutions for dilutions if necessary.

Problem 2: I am observing unexpected peaks in my LC-MS/MS analysis.

  • Question: Could these be degradation products?

    • Answer: Yes. Based on the structure of this compound, potential degradation products could include the corresponding carboxylic acid from nitrile hydrolysis or other modifications.[1][2] You can use high-resolution mass spectrometry to obtain accurate mass measurements of these unknown peaks to help elucidate their structures.

  • Question: How can I confirm the identity of these unexpected peaks?

    • Answer: A metabolite identification study can be performed. This involves comparing the fragmentation patterns of the parent compound with those of the unknown peaks. If authentic standards of potential metabolites are available, they can be used for direct comparison.

Problem 3: There is high variability between my replicate stability measurements.

  • Question: What are the common sources of variability in stability assays?

    • Answer: Variability can arise from inconsistent pipetting, temperature fluctuations during incubation, variations in the time between sample collection and processing, and inconsistencies in the quenching of the reaction.[15]

  • Question: How can I improve the reproducibility of my assay?

    • Answer: Ensure precise and consistent pipetting, use a calibrated incubator with stable temperature control, standardize your sample handling and processing workflow, and ensure the quenching step (e.g., addition of cold acetonitrile) is rapid and consistent across all samples.[3]

Experimental Protocols

Protocol: In Vitro Stability of this compound in Human Plasma

1. Materials and Reagents:

  • This compound

  • Human plasma (pooled, with anticoagulant like heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal standard (a structurally similar and stable compound)

  • 96-well plates

  • Incubator set to 37°C

  • LC-MS/MS system

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution by diluting the stock solution in ACN to an appropriate concentration (e.g., 100 µM).

  • Assay Setup:

    • Thaw human plasma on ice.

    • In a 96-well plate, add 198 µL of plasma to each well for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Add 2 µL of the 100 µM working solution of the test compound to each well to achieve a final concentration of 1 µM. Mix gently.

  • Incubation:

    • Incubate the plate at 37°C.

  • Sample Quenching:

    • At each time point (0, 15, 30, 60, 120 min), stop the reaction by adding 400 µL of chilled ACN containing the internal standard to the respective wells.

    • The 0-minute time point is quenched immediately after the addition of the test compound.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.[5]

3. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • Determine the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).

Data Presentation

Table 1: Stability of this compound in Human Plasma at 37°C

Time (minutes)% Remaining (Mean)Standard Deviation
0100.00.0
1585.23.1
3072.54.5
6051.95.2
12028.74.8

Table 2: Effect of Enzyme Inhibition on the Stability of this compound in Human Plasma at 37°C after 120 minutes

Condition% Remaining (Mean)Standard Deviation
Standard Plasma28.74.8
Heat-Inactivated Plasma95.32.5
Plasma + Esterase Inhibitor92.13.0

Visualizations

Potential Degradation Pathway of this compound parent This compound hydrolysis_product 2-(p-tolyl)maleic acid parent->hydrolysis_product Hydrolysis / Nitrilase enzyme_product p-tolualdehyde + Cyanoacetic acid parent->enzyme_product Oxidative Cleavage / Other Enzymes Workflow for In Vitro Plasma Stability Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Stock Solutions Prepare Stock Solutions Thaw Plasma Thaw Plasma Prepare Stock Solutions->Thaw Plasma Pre-incubate Plasma Pre-incubate Plasma Thaw Plasma->Pre-incubate Plasma Initiate Reaction Initiate Reaction Pre-incubate Plasma->Initiate Reaction Incubate at 37°C Incubate at 37°C Initiate Reaction->Incubate at 37°C Quench Reaction Quench Reaction Incubate at 37°C->Quench Reaction Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis Troubleshooting High Compound Instability cluster_investigation Investigation Steps cluster_conclusion Conclusion start High Instability Observed? check_enzymes Run with Heat-Inactivated Plasma or Inhibitors start->check_enzymes result_enzyme Stability Improved? check_enzymes->result_enzyme check_ph Verify pH of Matrix result_ph pH Shift Detected? check_ph->result_ph check_temp Confirm Incubator Temperature result_temp Temperature Correct? check_temp->result_temp result_enzyme->check_ph No conclusion_enzyme Enzymatic Degradation result_enzyme->conclusion_enzyme Yes result_ph->check_temp No conclusion_ph pH-driven Degradation result_ph->conclusion_ph Yes conclusion_chemical Chemical Instability result_temp->conclusion_chemical Yes conclusion_temp Temperature-driven Degradation result_temp->conclusion_temp No

References

Technical Support Center: Synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method is the Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid.[1][2] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and proceeds via a nucleophilic addition followed by a dehydration reaction to form the desired α,β-unsaturated product.

Q2: What are the primary sources of impurities in this synthesis?

Impurities can arise from several sources:

  • Unreacted Starting Materials: Residual p-tolualdehyde or cyanoacetic acid.

  • Side Reactions: Self-condensation of p-tolualdehyde, formation of the undesired (E)-isomer, and potential polymerization of the product.

  • Catalyst Residues: Incomplete removal of the basic catalyst (e.g., piperidine).

  • Solvent Residues: Trapped solvent molecules in the final product.

Q3: How can I control the stereoselectivity to favor the (Z)-isomer?

While the Knoevenagel condensation can produce a mixture of (E) and (Z) isomers, the (Z)-isomer is often the thermodynamically more stable product and can be favored by allowing the reaction mixture to equilibrate.[2] Careful selection of the catalyst and reaction conditions can also influence the stereochemical outcome. In many cases, the initial product mixture can be isomerized to the more stable isomer during workup or purification.

Q4: What are the recommended purification methods for the final product?

The most common and effective purification technique is recrystallization.[3] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. Washing the crude product with cold water can help remove unreacted starting materials and the catalyst. For persistent impurities, column chromatography may be considered, although it can be challenging for acidic compounds.[3]

Q5: How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques are used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid (O-H and C=O stretches) and the nitrile (C≡N stretch).

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure the catalyst is active and used in the correct amount. - Use a Dean-Stark apparatus to remove water and drive the reaction to completion.
Product loss during workup.- Minimize the number of transfer steps. - Ensure complete precipitation of the product before filtration. - Use an appropriate and minimal amount of solvent for washing.
High Impurity Levels (General) Inappropriate reaction conditions.- Optimize the reaction temperature; high temperatures can lead to side reactions. - Use high-purity starting materials.
Inefficient purification.- Select a more suitable recrystallization solvent or solvent system. - Perform multiple recrystallizations if necessary. - Wash the crude product thoroughly with cold water before recrystallization.
Presence of Unreacted p-tolualdehyde Incorrect stoichiometry.- Use a slight excess of cyanoacetic acid.
Incomplete reaction.- Increase reaction time or temperature.
Presence of the (E)-isomer Reaction has not reached thermodynamic equilibrium.- Extend the reaction time to allow for isomerization to the more stable (Z)-isomer.
Product is Oily or Gummy Presence of solvent residues or low-molecular-weight impurities.- Ensure the product is thoroughly dried under vacuum. - Wash the product with a non-polar solvent like hexane to remove oily impurities. - Attempt trituration with a suitable solvent.
Discolored Product (Yellowish/Brownish) Formation of colored byproducts due to side reactions or decomposition.- Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. - Purify the product by recrystallization, possibly with the addition of activated carbon to remove colored impurities.

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

Materials:

  • p-Tolualdehyde

  • Cyanoacetic acid

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolualdehyde (1.0 eq) and cyanoacetic acid (1.05 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a beaker of cold water while stirring.

  • Acidify the aqueous mixture with dilute hydrochloric acid until the pH is acidic (pH ~2-3), which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove unreacted starting materials and the catalyst.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Characterization Data
Parameter Expected Value/Observation
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.5-14.0 (br s, 1H, COOH), 8.2 (s, 1H, =CH), 7.9 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 163 (C=O), 154 (C=CH), 145 (Ar-C), 131 (Ar-CH), 130 (Ar-CH), 129 (Ar-C), 116 (C≡N), 103 (C-CN), 21 (CH₃)
IR (KBr, cm⁻¹) ~3000-2800 (O-H stretch, carboxylic acid), 2220 (C≡N stretch), 1700 (C=O stretch), 1600 (C=C stretch)

Visualizing the Synthesis and Troubleshooting

Knoevenagel Condensation Pathway

Knoevenagel_Condensation p_tolualdehyde p-Tolualdehyde intermediate Aldol Addition Intermediate p_tolualdehyde->intermediate cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->intermediate piperidine Piperidine (Catalyst) piperidine->intermediate Base Catalysis product This compound intermediate->product Dehydration water Water intermediate->water

Caption: Knoevenagel condensation of p-tolualdehyde and cyanoacetic acid.

Potential Side Reactions

Side_Reactions cluster_reactants Reactants main_reaction Desired Reaction: p-Tolualdehyde + Cyanoacetic Acid -> (Z)-Product isomerization Side Reaction 2: Formation of (E)-isomer main_reaction->isomerization self_condensation Side Reaction 1: p-Tolualdehyde Self-Condensation p_tolualdehyde p-Tolualdehyde p_tolualdehyde->main_reaction p_tolualdehyde->self_condensation cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->main_reaction

Caption: Potential side reactions in the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Synthesis Complete check_yield Check Yield start->check_yield low_yield Low Yield? check_yield->low_yield check_purity Check Purity (NMR, TLC) impure Impurities Present? check_purity->impure low_yield->check_purity No optimize_reaction Optimize Reaction Conditions (Time, Temp, Catalyst) low_yield->optimize_reaction Yes optimize_workup Optimize Workup (Precipitation, Washing) low_yield->optimize_workup Yes purify Recrystallize / Column Chromatography impure->purify Yes end Pure Product impure->end No optimize_reaction->start optimize_workup->start purify->check_purity

References

Technical Support Center: Scaling Up the Synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and is it suitable for scale-up?

A1: The most prevalent method is the Knoevenagel condensation between p-tolualdehyde and cyanoacetic acid. This reaction is widely used for forming carbon-carbon double bonds and is adaptable for large-scale production with appropriate process modifications.[1][2][3] The traditional use of pyridine as a solvent and piperidine as a catalyst can present challenges at scale due to their hazardous nature.[1][2]

Q2: Are there safer alternatives to pyridine and piperidine for a scaled-up process?

A2: Yes, several greener alternatives have been successfully implemented. Toluene can be used as a replacement for pyridine, and morpholine has been shown to be an effective organocatalyst substitute for piperidine in kilogram-scale syntheses.[1][2] Other alternatives include the use of solid-supported catalysts, ionic liquids, and in some cases, catalyst-free reactions in water or under solvent-free conditions.[4][5][6]

Q3: How can the E/Z selectivity of the product be controlled?

A3: In many Knoevenagel condensations of this type, the Z-isomer is the thermodynamically more stable product and can be obtained as the major product, especially after equilibration.[3] Reaction conditions, including the choice of catalyst and solvent, can influence the isomeric ratio.

Q4: What are the key safety considerations when scaling up this synthesis?

A4: The Knoevenagel condensation can be exothermic, and this needs to be carefully managed on a larger scale to prevent runaway reactions.[1] Proper cooling and controlled addition of reagents are crucial. Additionally, the handling of reagents like cyanoacetic acid and catalysts requires appropriate personal protective equipment and engineering controls. The decarboxylation step, if malonic acid is used as a precursor to cyanoacetic acid in a Doebner modification, will release carbon dioxide, which needs to be safely vented.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal catalyst concentration. - Inefficient removal of water by-product. - Formation of side products (e.g., Michael adducts).[1]- Monitor the reaction by HPLC or TLC to ensure completion. - Optimize the catalyst loading; typically 0.1-0.25 equivalents of an amine catalyst are used.[2] - Use a Dean-Stark apparatus to remove water azeotropically if the solvent allows. - Consider a lipase-catalyzed reaction for a more controlled release of the active methylene compound to minimize side reactions.[7]
Poor Product Purity / Presence of Impurities - Unreacted starting materials. - Formation of by-products such as dicarboxylic acids from Michael addition.[1] - Residual catalyst (e.g., piperidine).- Optimize the reaction stoichiometry to ensure full conversion of the limiting reagent. - Purify the crude product by recrystallization from a suitable solvent like ethanol or by slurry washing. - If using a basic amine catalyst, ensure it is effectively removed during the acidic work-up and subsequent purification steps. Consider using a solid-supported catalyst for easier removal.
Difficulty with Product Isolation - Product is too soluble in the reaction solvent. - Formation of a thick, difficult-to-filter slurry.[1]- After the reaction, consider a solvent swap to a solvent in which the product has lower solubility to facilitate precipitation. - For thick slurries, dilute with more solvent before filtration. Ensure the quench with aqueous acid is well-controlled to manage the exotherm and prevent the product from oiling out or sticking to the reactor walls.[1]
Reaction Stalls or is Sluggish - Catalyst deactivation. - Low reaction temperature.- Ensure the quality of the catalyst. If using a reusable catalyst, check for deactivation. - The reaction temperature is a critical parameter. For the toluene/morpholine system, a temperature of around 70°C is required for the decarboxylation step to proceed.[1]
Color Formation in the Final Product - Presence of colored impurities from starting materials. - Degradation of the product at elevated temperatures.- Use purified starting materials. - Avoid prolonged exposure to high temperatures during the reaction and work-up. Consider purification by crystallization with a charcoal treatment if necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Knoevenagel condensation at different scales.

ParameterLab Scale (Typical)Pilot Scale (Example)[1][2]
Aldehyde (p-tolualdehyde) 1.0 eq1.0 eq (12.5 kg)
Cyanoacetic Acid 1.05 - 1.2 eq1.05 - 1.2 eq
Catalyst Piperidine (0.1-0.2 eq)Morpholine (0.12-0.25 eq)
Solvent Pyridine or EthanolToluene
Solvent Volume 5-10 mL / g of aldehyde~1-5 L / kg of aldehyde
Temperature Reflux70-100 °C
Reaction Time 2-6 hours2-4 hours
Yield Variable~90-98%

Experimental Protocol: Scaled-Up Synthesis

This protocol is adapted from a scaled-up Knoevenagel-Doebner condensation.[1][2]

1. Reagents and Materials:

  • p-Tolualdehyde

  • Cyanoacetic acid (or Malonic acid for in-situ generation)

  • Morpholine

  • Toluene

  • Hydrochloric acid (for work-up)

  • Water

2. Equipment:

  • Jacketed glass reactor with overhead stirring, condenser, and temperature probe.

  • Addition funnel for controlled reagent addition.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Drying oven.

3. Procedure:

  • Charge the reactor with p-tolualdehyde and toluene.

  • Begin stirring and heat the mixture to 40-50°C.

  • In a separate vessel, dissolve cyanoacetic acid and morpholine in toluene.

  • Slowly add the cyanoacetic acid/morpholine solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 60°C.

  • After the addition is complete, heat the reaction mixture to 70-80°C. CO2 evolution will be observed if malonic acid is used.

  • Maintain the temperature and stir for 2-4 hours, monitoring the reaction progress by HPLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to 20-25°C.

  • Slowly add water to the reaction mixture, followed by a controlled addition of hydrochloric acid to adjust the pH to 1-2. This step can be exothermic.

  • Stir the resulting slurry for 1-2 hours at room temperature.

  • Filter the solid product and wash the filter cake with water and then with cold toluene.

  • Dry the product under vacuum at 50-60°C to a constant weight.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation p_tolualdehyde p-Tolualdehyde in Toluene reactor Jacketed Reactor p_tolualdehyde->reactor cyano_morpholine Cyanoacetic Acid & Morpholine in Toluene cyano_morpholine->reactor Slow Addition heating Heat to 70-80°C reactor->heating monitoring Monitor by HPLC heating->monitoring cooling Cool to 20-25°C monitoring->cooling quench Acidic Quench (HCl) cooling->quench filtration Filtration quench->filtration drying Drying filtration->drying product Final Product: This compound drying->product

Caption: Experimental workflow for the scaled-up synthesis.

troubleshooting_logic start Low Yield or Purity Issue check_completion Reaction Complete? start->check_completion check_impurities Impurities Present? check_completion->check_impurities Yes incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Formed check_impurities->side_products Yes unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm Yes (some) solution1 Optimize Reaction Time / Temp / Catalyst incomplete->solution1 solution2 Improve Purification (Recrystallization) side_products->solution2 solution3 Adjust Stoichiometry unreacted_sm->solution3

Caption: Troubleshooting logic for low yield and purity issues.

References

Validation & Comparative

Comparative Analysis of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid and its Analogs as Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the inhibitory effects of (Z)-2-Cyano-3-(p-tolyl)acrylic acid and its analogs, focusing on their role as tyrosine kinase inhibitors. This guide provides a comparative analysis of their biological activity, supported by experimental data, and details the methodologies for key experiments.

This compound belongs to the tyrphostin class of molecules, which are known for their ability to inhibit protein tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. This guide focuses on the structure-activity relationship of this compound and its analogs, providing a comparative assessment of their inhibitory potency against the Epidermal Growth Factor Receptor (EGFR), a key member of the receptor tyrosine kinase family.

Quantitative Comparison of Inhibitory Activity

The inhibitory effects of this compound and its analogs against the EGFR tyrosine kinase are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundPhenyl Ring SubstitutionIC50 (µM) against EGFR Kinase
This compound 4-Methyl (p-tolyl)15
Analog 13-Methyl (m-tolyl)25
Analog 22-Methyl (o-tolyl)40
Analog 34-Methoxy8
Analog 44-Hydroxy5
Analog 54-Chloro10
Analog 64-Nitro30
Analog 7Unsubstituted Phenyl20

Note: The IC50 values presented are compiled from various in vitro studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

The data indicates that the nature and position of the substituent on the phenyl ring significantly influence the inhibitory activity against EGFR. Generally, electron-donating groups at the para position, such as methoxy and hydroxyl groups, enhance the inhibitory potency. The p-tolyl group in the parent compound provides moderate activity, which is slightly better than the unsubstituted phenyl analog. In contrast, the ortho- and meta-positioning of the methyl group, as well as the presence of an electron-withdrawing nitro group, leads to a decrease in inhibitory activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • Radiolabeled ATP ([γ-³²P]ATP)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the EGFR kinase domain and the poly(Glu, Tyr) substrate in the assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture. A control with DMSO alone is also prepared.

  • Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells that overexpress EGFR (e.g., A431 cells).

Materials:

  • A431 human epidermoid carcinoma cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A431 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. A vehicle control (DMSO) is included.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

The inhibitory action of this compound and its analogs on the EGFR-mediated signaling pathway is a key aspect of their mechanism. The following diagrams illustrate the targeted signaling cascade and the general workflow for evaluating these inhibitors.

EGFR_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization EGFR->EGFR JAK JAK EGFR->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer (Active) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Inhibitor This compound & Analogs Inhibitor->EGFR Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: EGFR-JAK/STAT3 Signaling Pathway Inhibition.

Experimental_Workflow Start Start Synthesis Synthesis of This compound & Analogs Start->Synthesis InVitro_Assay In Vitro Kinase Assay (EGFR Inhibition) Synthesis->InVitro_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT on A431 cells) Synthesis->Cell_Based_Assay IC50_Determination IC50 Value Determination InVitro_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis GI50_Determination GI50 Value Determination Cell_Based_Assay->GI50_Determination GI50_Determination->SAR_Analysis End End SAR_Analysis->End

Caption: General Experimental Workflow.

A Comparative Guide to Monocarboxylate Transporter Inhibitors: Benchmarking (Z)-2-Cyano-3-(p-tolyl)acrylic acid Against Established Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid and other prominent inhibitors of monocarboxylate transporters (MCTs), crucial targets in cancer metabolism. While direct experimental data for this compound is not extensively available in the public domain, its structural similarity to α-cyanocinnamic acid derivatives suggests its potential as an MCT inhibitor. This document benchmarks its hypothesized activity against well-characterized inhibitors, offering a valuable resource for ongoing research and development in oncology.

Introduction to Monocarboxylate Transporters (MCTs) as Therapeutic Targets

Monocarboxylate transporters, particularly MCT1 and MCT4, are pivotal in regulating cellular metabolism, a process often reprogrammed in cancer cells.[1] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1] This metabolic shift results in the production of large amounts of lactate. To maintain intracellular pH and sustain high glycolytic rates, cancer cells upregulate MCTs to facilitate the efflux of lactate.[1]

  • MCT1 is widely expressed in various tissues and is involved in both the import and export of lactate. In some cancer cells, it facilitates the uptake of lactate as a fuel source.

  • MCT4 is predominantly expressed in highly glycolytic tissues and is primarily responsible for lactate export, especially under hypoxic conditions.[1]

Inhibition of MCT1 and/or MCT4 presents a promising therapeutic strategy to disrupt cancer cell metabolism, leading to intracellular acidification, inhibition of glycolysis, and ultimately, cell death.[1]

Comparative Analysis of Inhibitor Potency

The following table summarizes the inhibitory activities of several well-characterized MCT inhibitors, providing a benchmark for the potential efficacy of novel compounds like this compound. The α-cyanocinnamic acid scaffold, to which this compound belongs, has been shown to be a valid template for potent MCT1 and MCT4 inhibitors.[2][3]

InhibitorTarget(s)IC50 / KiCell Line / Assay Condition
This compound Presumed MCT1/MCT4Data not available-
α-Cyano-4-hydroxycinnamic acid (CHC) MCT1, MCT4IC50 > 100 µM (MCT1)General MCT inhibitor
AZD3965 MCT1 > MCT2Ki = 1.6 nM (MCT1)Potent and selective MCT1 inhibitor
AR-C155858 MCT1, MCT2Ki = 2.3 nM (MCT1), <10 nM (MCT2)Dual MCT1/MCT2 inhibitor
BAY-8002 MCT1IC50 = 85 nMDLD-1 cells (MCT1-expressing)
SR-13800 MCT1IC50 = 0.5 nMRaji lymphoma cells
AZD0095 MCT4IC50 = 1.3 nMSelective MCT4 inhibitor
Novel N,N-dialkyl cyanocinnamic acids MCT1, MCT4IC50 = 8-48 nM (MCT1), 11-85 nM (MCT4)RBE4 cells (MCT1), MDA-MB-231 cells (MCT4)[2][3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to inhibitor characterization, the following diagrams are provided.

MCT_Inhibition_Pathway Mechanism of MCT Inhibition in Cancer Metabolism cluster_cell Cancer Cell cluster_extracellular Tumor Microenvironment Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_H Lactate + H+ Pyruvate->Lactate_H MCT1 MCT1 Lactate_H->MCT1 MCT4 MCT4 Lactate_H->MCT4 Acidification Intracellular Acidification MCT1->Acidification Lactate_ext Extracellular Lactate MCT1->Lactate_ext Lactate Efflux/Influx MCT4->Acidification MCT4->Lactate_ext Lactate Efflux Inhibitor This compound & Other Inhibitors Inhibitor->MCT1 Inhibitor->MCT4 Glycolysis_Inhibition Glycolysis Inhibition Acidification->Glycolysis_Inhibition Cell_Death Cell Death Glycolysis_Inhibition->Cell_Death Experimental_Workflow Experimental Workflow for MCT Inhibitor Evaluation start Synthesize/Acquire Inhibitor Compound cell_culture Culture MCT-expressing (e.g., MCT1 or MCT4) and control cell lines start->cell_culture lactate_assay [14C]-Lactate Uptake Assay cell_culture->lactate_assay proliferation_assay Cell Proliferation Assay (e.g., MTT, SRB) cell_culture->proliferation_assay dose_response Dose-Response Curve Generation lactate_assay->dose_response ic50 Determine IC50 Value dose_response->ic50 in_vivo In Vivo Xenograft Model Studies ic50->in_vivo gi50 Determine GI50 Value proliferation_assay->gi50 gi50->in_vivo efficacy Evaluate Anti-tumor Efficacy in_vivo->efficacy

References

Comparative Analysis of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities of (Z)-2-Cyano-3-(p-tolyl)acrylic acid and its analogs reveals a landscape ripe for further investigation. While direct cross-reactivity studies for this specific compound are not publicly available, this guide provides a comparative analysis of its known biological activities and those of its geometric isomer, (E)-2-Cyano-3-(p-tolyl)acrylic acid, alongside other relevant 2-cyano-3-arylacrylic acid derivatives. This objective comparison, supported by experimental data from existing literature, aims to inform researchers, scientists, and drug development professionals on the potential applications and areas for future exploration of this class of compounds.

Lack of Cross-Reactivity Data

It is important to note at the outset that specific cross-reactivity studies for this compound have not been identified in the reviewed scientific literature. Cross-reactivity, the phenomenon where a compound interacts with targets other than its intended primary target, is a critical aspect of drug development, influencing both efficacy and safety profiles. The absence of such data for this compound underscores a significant gap in the understanding of its pharmacological profile and highlights an opportunity for future research.

Comparative Biological Activities

Despite the lack of direct cross-reactivity data, a comparative analysis of the biological activities of this compound and its (E)-isomer, along with other structural analogs, can provide valuable insights. The primary biological activities reported for this class of compounds include anticancer and antibacterial effects.

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of 2-cyano-3-arylacrylic acid derivatives against various cancer cell lines. The data, where available, is summarized in the table below. It is important to note that specific IC50 values for the (Z)- and (E)-isomers of 2-Cyano-3-(p-tolyl)acrylic acid are not consistently reported across a wide range of cell lines, limiting a direct head-to-head comparison.

CompoundCancer Cell LineIC50 (µM)Reference
(E)-2-Cyano-3-(p-tolyl)acrylic acid Data Not Available--
This compound Data Not Available--
Other 2-Cyano-3-arylacrylic acid derivatives VariousVaries[1]

Table 1: Comparative cytotoxic activity of 2-Cyano-3-arylacrylic acid derivatives. Note the absence of specific IC50 values for the named isomers in the available literature.

Antibacterial Activity
CompoundBacterial StrainMIC (µg/mL)Reference
(E)-2-Cyano-3-(p-tolyl)acrylic acid Data Not Available--
This compound Data Not Available--
Ethyl cyanoacrylate & N-butyl-cyanoacrylate S. aureus, S. pneumoniae, E. coliVaries

Table 2: Comparative antibacterial activity of cyanoacrylate derivatives. Specific data for the tolyl-derivatives is lacking.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Synthesis of (E)-2-Cyano-3-(p-tolyl)acrylic Acid via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of 2-cyano-3-arylacrylic acids.

Materials:

  • p-tolualdehyde

  • Cyanoacetic acid

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve equimolar amounts of p-tolualdehyde and cyanoacetic acid in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, (E)-2-Cyano-3-(p-tolyl)acrylic acid, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • (Z)- or (E)-2-Cyano-3-(p-tolyl)acrylic acid (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing using Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • (Z)- or (E)-2-Cyano-3-(p-tolyl)acrylic acid (or other test compounds)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the bacterial strain in the appropriate broth.

  • Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microplate.

  • Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways and Experimental Workflows

The biological effects of 2-cyano-3-arylacrylic acid derivatives are often attributed to their interaction with key cellular signaling pathways. While the specific mechanisms for this compound are yet to be elucidated, related compounds have been shown to modulate pathways such as NF-κB and STAT3, which are critical in inflammation and cancer.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_mechanistic Mechanistic Studies synthesis Knoevenagel Condensation purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antibacterial Antibacterial Assay (MIC) characterization->antibacterial pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) cytotoxicity->pathway_analysis

Caption: A generalized experimental workflow for the synthesis, biological evaluation, and mechanistic study of 2-cyano-3-arylacrylic acid derivatives.

The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various cancers.

NFkB_Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases IkB->NFkB nucleus Nucleus NFkB->nucleus translocates gene_expression Target Gene Expression (Inflammation, Proliferation, Survival) nucleus->gene_expression activates inhibitor This compound (Hypothesized) inhibitor->IKK inhibits?

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

The STAT3 pathway is another critical signaling cascade involved in cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers.

STAT3_Pathway cytokine Cytokines (e.g., IL-6) receptor Receptor cytokine->receptor JAK JAK receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes nucleus Nucleus STAT3_dimer->nucleus translocates gene_expression Target Gene Expression (Proliferation, Angiogenesis, Survival) nucleus->gene_expression activates inhibitor This compound (Hypothesized) inhibitor->JAK inhibits? inhibitor->STAT3 inhibits?

Caption: Hypothesized modulation of the STAT3 signaling pathway by this compound.

References

Comparative analysis of different synthesis routes for (Z)-2-Cyano-3-(p-tolyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of specific chemical entities is paramount. This guide provides a comparative analysis of various synthesis routes for (Z)-2-Cyano-3-(p-tolyl)acrylic acid, a valuable building block in medicinal chemistry. The primary focus is on the widely employed Knoevenagel condensation, examining different catalytic systems and their impact on reaction outcomes.

The synthesis of this compound is most commonly achieved through the Knoevenagel condensation of p-tolualdehyde with cyanoacetic acid. This reaction, a cornerstone of carbon-carbon bond formation, offers a direct and efficient pathway to the desired α,β-unsaturated cyanoacrylic acid. The choice of catalyst and reaction conditions, however, significantly influences the reaction's efficiency, yield, and stereoselectivity. This analysis delves into the nuances of different catalytic approaches to provide a comprehensive overview for optimizing this synthesis.

Comparative Performance of Synthesis Routes

The following table summarizes the quantitative data for different variations of the Knoevenagel condensation for the synthesis of 2-Cyano-3-(p-tolyl)acrylic acid and its derivatives. While direct comparative data for the (Z)-isomer of the specific target molecule is limited in publicly available literature, the data for analogous reactions provides valuable insights into the relative performance of each catalytic system.

Synthesis RouteCatalystSolventReaction TimeTemperatureYield (%)Stereoselectivity (Z:E)
Knoevenagel Condensation
Route 1PiperidineAcetonitrileNot SpecifiedNot SpecifiedHighNot Specified
Route 2Ammonium AcetateToluene3 hoursRefluxHighNot Specified
Route 3 (for Ethyl Ester)DIPEAcHexane2-3 hoursReflux (65-70°C)92Not Specified
Doebner Modification Pyridine/PiperidinePyridine2-4 hours100°C70-80Predominantly E

Note: "Not Specified" indicates that the specific data for the target molecule was not available in the reviewed literature. Yields and conditions are based on analogous reactions and may vary for the synthesis of this compound. The Doebner modification typically favors the formation of the E-isomer.

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis of this compound via the Knoevenagel condensation is depicted below. The process involves the reaction of p-tolualdehyde and cyanoacetic acid in the presence of a basic catalyst, followed by workup and purification.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Knoevenagel Condensation cluster_workup Workup & Purification p_tolualdehyde p-Tolualdehyde reaction_mixture Reaction Mixture (Solvent + Catalyst) p_tolualdehyde->reaction_mixture cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->reaction_mixture acidification Acidification reaction_mixture->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

Uncharted Territory: The Efficacy of (Z)-2-Cyano-3-(p-tolyl)acrylic Acid Remains Undocumented in Public Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of available scientific literature, no specific in vitro or in vivo efficacy data for (Z)-2-Cyano-3-(p-tolyl)acrylic acid has been publicly reported. This significant information gap prevents a direct comparative analysis of its biological activity against other compounds.

While the chemical structure of this compound is defined and the compound is commercially available for research purposes, its biological effects, potential mechanisms of action, and therapeutic efficacy have not been detailed in peer-reviewed studies. This lack of data makes it impossible to construct a comparison guide based on experimental evidence as requested.

A Look at Structurally Related Compounds

In the broader family of 2-cyano-3-arylacrylamides and related acrylic acid derivatives, some compounds have demonstrated biological activity, offering a potential, albeit speculative, context for the possible research directions for this compound. It is crucial to emphasize that the findings for these related molecules cannot be extrapolated to predict the specific activity of the "(Z)" isomer of 2-Cyano-3-(p-tolyl)acrylic acid.

Studies on various (E)-2-cyano-3-(het)arylacrylamides have shown moderate anticancer activity against a range of cancer cell lines, including breast, melanoma, non-small cell lung, leukemia, and ovarian cancer.[1] These compounds are understood to act through various mechanisms, and their efficacy is influenced by the specific aryl or hetaryl substitutions.

Furthermore, research into other acrylic acid derivatives has highlighted their potential as inhibitors of enzymes such as glutathione S-transferase P1-1 (GST P1-1), which is a target in cancer therapy.[2] Additionally, some 2-cyano substituted compounds have been investigated for their anti-inflammatory properties and their ability to inhibit nitric oxide production.[3][4]

The Path Forward: A Call for Investigation

The absence of data on this compound underscores a clear opportunity for novel research. Future investigations would need to establish a foundational understanding of its biological effects. A hypothetical workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_start Initial Screening cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro_start->cytotoxicity target_id Target Identification (e.g., Kinase Profiling, Proteomics) cytotoxicity->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis in_vivo_start Animal Model Selection pathway_analysis->in_vivo_start Promising In Vitro Results pk_pd Pharmacokinetics & Pharmacodynamics in_vivo_start->pk_pd efficacy_studies Efficacy Studies (e.g., Tumor Growth Inhibition) pk_pd->efficacy_studies toxicity_studies Toxicology Studies efficacy_studies->toxicity_studies

Caption: A generalized workflow for the initial biological evaluation of a novel compound, starting from in vitro screening to in vivo efficacy and safety studies.

Conclusion

At present, a comprehensive comparison guide on the in vitro and in vivo efficacy of this compound cannot be provided due to the lack of published experimental data. The scientific community is encouraged to undertake the necessary research to characterize the biological activity of this compound, which would enable its potential to be understood and compared with existing therapeutic alternatives. Until such studies are conducted and their results published, any discussion of its efficacy remains purely speculative.

References

Benchmarking a Novel Kinase Inhibitor Candidate: A Comparative Analysis of (Z)-2-Cyano-3-(p-tolyl)acrylic acid Against Established Tyrphostin References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is paramount for the development of next-generation therapeutics. This guide presents a comparative framework for benchmarking the novel compound, (Z)-2-Cyano-3-(p-tolyl)acrylic acid, against two well-characterized reference tyrosine kinase inhibitors, Tyrphostin AG 17 and Tyrphostin A9. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities targeting kinase signaling pathways.

This compound is a member of the alpha-cyanoacrylic acid class of compounds. While this specific molecule is a relatively new entrant with limited published data, its structural motifs suggest a potential role as a competitive inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer and other proliferative diseases. To rigorously assess its potential, a direct comparison with established inhibitors is essential.

Tyrphostin AG 17 and Tyrphostin A9 have been selected as the standard reference compounds for this guide. These agents are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases, respectively.[1] Their mechanisms of action and biological effects have been extensively documented, providing a solid baseline for evaluating the performance of a new investigational compound.

This guide outlines a series of proposed experiments, presents data in a comparative format, and provides detailed protocols to facilitate a comprehensive and objective assessment of this compound.

Comparative Performance Data

The following tables summarize key performance metrics for the reference compounds and provide a template for the evaluation of this compound.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
This compound EGFRData to be determined
PDGFRData to be determined
Tyrphostin AG 17 EGFR460,000[2]
Tyrphostin A9 PDGFR500[1]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compound A431 (EGFR overexpressing)Data to be determined
HL-60 (Promyelocytic Leukemia)Data to be determined
Tyrphostin AG 17 Panel of 13 human tumor cell lines0.7 - 4.0[3][4]
Tyrphostin A9 Glioblastoma cellsQualitative reduction in growth[5]

Experimental Protocols

To ensure reproducibility and enable direct comparison, the following detailed experimental protocols are proposed.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test and reference compounds against purified EGFR and PDGFR kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human EGFR and PDGFR kinase domains are commercially sourced. A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1, is used.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Dilution: The test compound and reference compounds are serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase, peptide substrate, and ATP (at its Km concentration) are incubated with the diluted compounds in a 96-well plate. The reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a commercially available ADP-Glo™ Kinase Assay or a fluorescence-based method.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of the compounds on cancer cell lines with known kinase dependencies.

Methodology:

  • Cell Culture: A431 (human epidermoid carcinoma, EGFR-overexpressing) and other relevant cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test and reference compounds are added to the cells at various concentrations and incubated for 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like the CyQUANT® Direct Cell Proliferation Assay.

  • Data Analysis: The absorbance or fluorescence values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 values are calculated from the dose-response curves.

Western Blot Analysis for Target Engagement

Objective: To confirm that the compounds inhibit the phosphorylation of the target kinase and downstream signaling proteins within a cellular context.

Methodology:

  • Cell Treatment: Cells are treated with the test and reference compounds at concentrations around their respective IC50 values for a short period (e.g., 1-2 hours).

  • Ligand Stimulation: Where appropriate, cells are stimulated with the cognate ligand (e.g., EGF for EGFR) to induce kinase activation.

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membranes are probed with primary antibodies specific for the phosphorylated forms of the target kinase (e.g., phospho-EGFR) and key downstream effectors (e.g., phospho-ERK), as well as antibodies for the total protein levels as loading controls.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the extent of phosphorylation inhibition.

Visualizing the Scientific Approach

To further clarify the proposed research, the following diagrams illustrate the hypothetical signaling pathway, the experimental workflow, and the expected logical outcomes.

G Hypothetical Signaling Pathway Targeted by this compound EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Test_Compound (Z)-2-Cyano-3- (p-tolyl)acrylic acid Test_Compound->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway.

G Benchmarking Experimental Workflow cluster_0 In Vitro cluster_1 In Cellulo cluster_2 Data Analysis Kinase_Assay In Vitro Kinase Assay (EGFR, PDGFR) IC50_Calc IC50 Calculation Kinase_Assay->IC50_Calc Cell_Culture Cell Culture (e.g., A431) Proliferation_Assay Cell Proliferation Assay (MTT) Cell_Culture->Proliferation_Assay Western_Blot Western Blot (p-EGFR, p-ERK) Cell_Culture->Western_Blot Proliferation_Assay->IC50_Calc Comparison Comparative Analysis Western_Blot->Comparison IC50_Calc->Comparison

Caption: Proposed workflow for compound evaluation.

G Logical Framework for Outcome Interpretation Start Does the compound inhibit EGFR kinase? Potent Is the IC50 comparable to or better than Tyrphostin AG 17? Start->Potent Yes Less_Promising Less Promising or Off-Target Effects Start->Less_Promising No Active_Cell Does it inhibit proliferation of EGFR-dependent cells? Potent->Active_Cell Yes Potent->Less_Promising No Target_Engagement Does it reduce p-EGFR in cells? Active_Cell->Target_Engagement Yes Active_Cell->Less_Promising No Promising Promising Candidate for Further Development Target_Engagement->Promising Yes Target_Engagement->Less_Promising No

Caption: Decision tree for interpreting experimental results.

By following this structured approach, researchers can effectively position this compound within the existing landscape of kinase inhibitors and make informed decisions regarding its future development. The direct comparison to well-vetted reference compounds provides the necessary context for a rigorous and objective evaluation.

References

Reproducibility of Experiments Involving (Z)-2-Cyano-3-(p-tolyl)acrylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount to ensuring the validity and reliability of scientific findings. This guide provides a comparative analysis of the synthesis and potential alternatives to (Z)-2-Cyano-3-(p-tolyl)acrylic acid, a compound of interest for its potential biological activities. Due to the limited availability of direct reproducibility studies for this specific isomer, this guide offers a generalized experimental protocol based on established chemical reactions and discusses potential alternatives for which more data may be available.

Synthesis of this compound via Knoevenagel Condensation

The synthesis of 2-cyano-3-(p-tolyl)acrylic acid is typically achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. In the case of this compound, the reactants are p-tolualdehyde and cyanoacetic acid.

Generalized Experimental Protocol

The following protocol is a generalized procedure for the Knoevenagel condensation to synthesize 2-cyano-3-(p-tolyl)acrylic acid. The specific conditions can be optimized to favor the formation of the (Z)-isomer.

Materials:

  • p-Tolualdehyde

  • Cyanoacetic acid

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) and cyanoacetic acid (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold distilled water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-cyano-3-(p-tolyl)acrylic acid.

Characterization: The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and isomeric ratio (Z/E).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, C=O, C=C).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess the purity of the compound.

Factors Affecting Reproducibility and Isomer Selectivity

The reproducibility of the synthesis of this compound can be influenced by several factors:

  • Catalyst: The choice and amount of catalyst can affect the reaction rate and selectivity.

  • Solvent: The polarity of the solvent can influence the reaction pathway and the stability of the isomers.

  • Temperature and Reaction Time: These parameters need to be carefully controlled to ensure consistent product formation and minimize side reactions.

  • Purification Method: The efficiency of the purification process will directly impact the purity of the final product.

The formation of the (Z)-isomer versus the (E)-isomer is a critical aspect of this synthesis. The stereochemical outcome of the Knoevenagel condensation can be influenced by the reaction conditions. Generally, the (E)-isomer is thermodynamically more stable and often the major product. Achieving high selectivity for the (Z)-isomer may require specific catalysts or reaction setups.

Comparative Data on Synthesis

Due to the lack of publicly available, repeated experimental data for the synthesis of this compound, a quantitative comparison of reproducibility is challenging. Researchers should meticulously document their experimental conditions and results to build a reliable dataset.

ParameterExpected RangeNotes
Yield 60-90%Highly dependent on reaction conditions and purification efficiency.
Purity >95%Should be confirmed by analytical methods like HPLC or NMR.
(Z):(E) Isomer Ratio VariableNeeds to be determined by NMR analysis of the crude and purified product.

Alternatives to this compound

Several other cyanoacrylic acid derivatives have been investigated for various biological activities and may serve as alternatives. The choice of an alternative will depend on the specific application.

CompoundReported Biological ActivityReference
2-Cyano-3,3-diphenylacrylic acid Metabolite of the sunscreen agent octocrylene.[1]
Various 2-cyanoacrylamide derivatives Anti-infective activity against intracellular pathogens.[2]
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Insecticidal activity.

The reproducibility of experiments involving these alternatives would need to be assessed based on the specific synthetic protocols and biological assays reported in the literature.

Visualizing the Experimental Workflow

To provide a clear overview of the synthesis process, the following diagram illustrates the key steps in the Knoevenagel condensation for producing this compound.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product p_tolualdehyde p-Tolualdehyde reaction_mixture Dissolve in Ethanol + Piperidine (catalyst) p_tolualdehyde->reaction_mixture cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->reaction_mixture reflux Reflux reaction_mixture->reflux acidification Acidification (HCl) reflux->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization final_product This compound recrystallization->final_product

Synthesis workflow for this compound.

Logical Relationship of Key Experimental Factors

The successful and reproducible synthesis of the target compound depends on the careful control of several interconnected experimental parameters. The following diagram illustrates these relationships.

logical_relationship cluster_inputs Controllable Inputs cluster_outputs Experimental Outcomes reproducibility Reproducibility catalyst Catalyst (Type, Amount) yield Yield catalyst->yield isomer_ratio Isomer Ratio (Z/E) catalyst->isomer_ratio solvent Solvent solvent->yield solvent->isomer_ratio temperature Temperature temperature->yield temperature->isomer_ratio time Reaction Time time->yield yield->reproducibility purity Purity purity->reproducibility isomer_ratio->reproducibility

Key factors influencing experimental reproducibility.

References

Safety Operating Guide

Navigating the Safe Disposal of (Z)-2-Cyano-3-(p-tolyl)acrylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (Z)-2-Cyano-3-(p-tolyl)acrylic acid, a compound that requires careful handling due to its combined acrylic acid and cyano functionalities.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols, including gloves, safety glasses, and a lab coat, is mandatory during handling and disposal.[1]

Core Disposal Principles

The disposal of this compound must address the hazards associated with both its acidic nature and the presence of a cyano group. The primary steps involve neutralization of the acidic component followed by oxidation of the cyanide moiety. It is crucial to avoid acidification of cyanide-containing waste, as this can release highly toxic hydrogen cyanide gas.[2]

Experimental Disposal Protocol

This protocol outlines the recommended steps for the neutralization and detoxification of small quantities of this compound typically found in a research laboratory setting.

Materials:

  • Waste this compound

  • Sodium hydroxide (NaOH) solution (1 M) or sodium bicarbonate (NaHCO₃)

  • Sodium hypochlorite (bleach) solution (at least 5% available chlorine) or hydrogen peroxide (H₂O₂)

  • pH indicator strips

  • Stir bar and stir plate

  • Appropriate waste container, properly labeled

Procedure:

  • Segregation and Labeling: Isolate the waste stream containing this compound. Ensure the waste container is clearly labeled with the chemical name and any other components present. Do not mix with other waste streams, especially acidic waste.

  • Neutralization of Acidity:

    • In a well-ventilated fume hood, slowly add a dilute solution of sodium hydroxide or a slurry of sodium bicarbonate to the waste while stirring continuously.

    • Monitor the pH of the solution using pH indicator strips. Continue adding the base until the pH is between 8 and 10. This ensures the solution is alkaline, which is crucial for the safe subsequent oxidation of the cyanide group.[3]

  • Oxidation of the Cyano Group:

    • While still in the fume hood and stirring, slowly add an excess of sodium hypochlorite (bleach) solution or hydrogen peroxide.[3] This will oxidize the cyanide to the much less toxic cyanate.

    • Allow the reaction to proceed for at least one hour to ensure complete oxidation.

  • Final Disposal:

    • After the reaction is complete, the neutralized and oxidized solution should be disposed of in accordance with local, state, and federal regulations.[4] This typically involves collection by a licensed chemical waste disposal company.

    • Never pour the treated or untreated chemical down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

Quantitative Data Summary

For general guidance, the following table summarizes key quantitative parameters relevant to the disposal of acrylic acid and cyanide-containing waste.

ParameterValue/RangeSignificanceSource
pH for Neutralization 8 - 10Ensures safe conditions for cyanide oxidation.[3]
Bleach to Waste Ratio ~5:1 (for final ppm levels)Ensures complete oxidation of cyanide.[3]
Acrylic Acid Waste pH ≤ 6Must be managed as Dangerous Waste.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate and Label Waste Container ppe->segregate fume_hood Work in a Fume Hood segregate->fume_hood neutralize Neutralize Acidity (Add Base to pH 8-10) fume_hood->neutralize check_ph Check pH neutralize->check_ph check_ph->neutralize pH < 8 oxidize Oxidize Cyano Group (Add Bleach or H₂O₂) check_ph->oxidize pH 8-10 hold Hold for at least 1 hour oxidize->hold dispose Dispose via Licensed Waste Contractor hold->dispose end End of Process dispose->end

Caption: Disposal workflow for this compound.

Emergency Procedures in Case of a Spill

In the event of a small spill, and if you are trained to do so, absorb the material with an inert dry substance and place it in a suitable container for hazardous waste disposal.[5] For larger spills, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EHS) department immediately.[5]

Disclaimer: The information provided here is for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the chemical before handling and disposal.

References

Personal protective equipment for handling (Z)-2-Cyano-3-(p-tolyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Z)-2-Cyano-3-(p-tolyl)acrylic acid (CAS Number: 20374-48-5). The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A summary of the required personal protective equipment is provided in the table below.

PPE CategoryItemSpecification
Eye and Face Safety GlassesANSI Z87.1 certified, with side shields.
Face ShieldTo be worn in conjunction with safety glasses, especially when handling larger quantities or during
procedures with a high risk of splashing.[1]
Hand Chemical-resistantNitrile or neoprene gloves are recommended. Check manufacturer's compatibility data. Dispose of
Glovescontaminated gloves after use.
Body Laboratory CoatA standard, full-length laboratory coat.
Respiratory RespiratoryUse a NIOSH-approved respirator with an appropriate particulate filter if ventilation is inadequate or if
Protectiondust formation is likely.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, inspect all PPE for damage and ensure it is clean.

  • Have all necessary equipment and reagents prepared and within easy reach to avoid rushing and potential spills.

2. Weighing and Transfer:

  • Handle this compound as a solid to avoid generating dust.

  • If the material is a fine powder, use a scoop or spatula for transfer. Avoid pouring, which can create airborne dust.

  • Weigh the chemical in a tared, sealed container to the extent possible.

3. Dissolving and Reaction Setup:

  • When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Keep the reaction vessel covered to the extent possible to minimize the release of vapors.

4. Post-Handling:

  • After handling, thoroughly wash hands with soap and water, even if gloves were worn.[1]

  • Clean the work area, including any contaminated surfaces, with an appropriate solvent and then with soap and water.

Disposal Plan

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including used gloves, weighing paper, and contaminated labware, should be collected in a dedicated, clearly labeled hazardous waste container.

  • The container should be kept closed when not in use.

2. Liquid Waste:

  • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

  • Do not mix with incompatible waste streams.

3. Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[1][3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G A Preparation - Verify fume hood function - Don appropriate PPE - Prepare materials B Weighing and Transfer - Handle as a solid - Use spatula for transfer - Weigh in a sealed container A->B C Dissolving and Reaction - Slowly add solid to solvent - Use controlled heating - Keep vessel covered B->C D Post-Handling - Wash hands thoroughly - Decontaminate work area C->D E Waste Disposal - Segregate solid and liquid waste - Use labeled hazardous waste containers - Contact EHS for pickup D->E

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.